molecular formula C7H8N2O2 B12413006 N-Methyl-4-pyridone-3-carboxamide-d3

N-Methyl-4-pyridone-3-carboxamide-d3

Cat. No.: B12413006
M. Wt: 155.17 g/mol
InChI Key: KTLRWTOPTKGYQY-FIBGUPNXSA-N
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Description

N-Methyl-4-pyridone-3-carboxamide-d3 is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

155.17 g/mol

IUPAC Name

4-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)/i1D3

InChI Key

KTLRWTOPTKGYQY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=O)C(=C1)C(=O)N

Canonical SMILES

CN1C=CC(=O)C(=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-4-pyridone-3-carboxamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-4-pyridone-3-carboxamide-d3, an isotopically labeled derivative of a significant metabolite of niacin and nicotinamide adenine dinucleotide (NAD).[1][2] This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analysis of this compound, often utilized as an internal standard in quantitative bioanalytical studies.[3]

Physicochemical Properties

This compound is the deuterated analog of N-Methyl-4-pyridone-3-carboxamide, where the three hydrogen atoms of the N-methyl group are replaced with deuterium.

PropertyValueSource
Catalogue Number AR-N01438[4]
CAS Number 1207384-47-1[4]
Molecular Formula C₇H₅D₃N₂O₂[4]
Molecular Weight 155.17 g/mol [4][5]
Appearance Solid[6]

Synthesis Pathway

The synthesis of this compound is analogous to that of its non-deuterated counterpart, typically involving a multi-step process.[7] The key difference is the use of a deuterated methylating agent in the final step. A plausible synthetic route starts from 4-chloronicotinic acid.

Synthesis_Workflow A 4-Chloronicotinic Acid B Methyl 4-methoxynicotinate A->B  CH3OH, Acetyl Chloride   C 4-Methoxynicotinamide B->C  NH4OH, CH3OH   D This compound C->D  Iodomethane-d3 (CD3I)  

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the non-deuterated analog.[7]

Step 1: Synthesis of Methyl 4-methoxynicotinate

  • To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.

  • Stir the reaction mixture under a nitrogen atmosphere overnight at 65-70 °C.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the crude product in saturated sodium bicarbonate (NaHCO₃) solution (to achieve a pH of 8-9) and extract with chloroform (CHCl₃) (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 4-methoxynicotinate.

Step 2: Synthesis of 4-Methoxynicotinamide

  • Charge a sealed tube with methyl 4-methoxynicotinate (1.0 g, 5.98 mmol) and a methanolic solution of ammonia (28-30%, 40 mL).

  • Stir the resulting mixture at room temperature for 15 hours.

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with water.

  • Filter the solid product and wash with water to obtain 4-methoxynicotinamide.

Step 3: Synthesis of this compound

  • To a solution of 4-methoxynicotinamide (438 mg, 2.88 mmol) in a methanol:water (9:1) mixture (10 mL), add iodomethane-d3 (CD₃I).

  • Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C.[7]

  • After 24 hours, cool the mixture in an ice bath for 1 hour.

  • Filter the resulting yellow precipitate, wash with cold methanol, and dry under high vacuum to yield this compound. Purification is typically not required for the precipitated product.[7]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).

  • ¹H NMR: Acquire proton NMR spectra to confirm the aromatic protons and the absence of the N-methyl proton signal.

  • ¹³C NMR: Acquire carbon NMR spectra to identify all carbon atoms in the molecule.

Mass Spectrometry (MS)

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for this compound.

  • Sample Preparation: Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common mobile phase system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Purity Assessment: The purity of the compound is determined by the peak area percentage of the main product peak.

Characterization Data

The following tables summarize the expected characterization data for this compound. Definitive data should be obtained from the Certificate of Analysis provided by the supplier.[5]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8s1HH-2
~8.5d1HH-6
~7.2d1HH-5
N/AN/AN/AN-CD₃

Note: The N-methyl signal will be absent in the ¹H NMR spectrum due to deuteration.

Table 2: Expected Mass Spectrometry Data

ParameterValue
Ionization Mode ESI+
Expected [M+H]⁺ (m/z) 156.08

Table 3: HPLC Purity Data

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Purity >98%

Biological Context and Metabolic Pathway

N-Methyl-4-pyridone-3-carboxamide is a metabolic breakdown product of niacin and NAD.[8] In humans, it is considered a uremic toxin, accumulating in the blood when kidney function is impaired.[6] The metabolic pathway involves the methylation of nicotinamide to 1-methylnicotinamide, which is then oxidized to form N-methyl-pyridones.[9]

Metabolic_Pathway cluster_0 Vitamin B3 Source cluster_1 Methylation cluster_2 Oxidation A Nicotinamide (NAM) B 1-Methylnicotinamide (MNA) A->B  NNMT   C N-Methyl-4-pyridone-3-carboxamide B->C  Aldehyde Oxidase  

Caption: Metabolic pathway from Nicotinamide to N-Methyl-4-pyridone-3-carboxamide.

References

The Role of N-Methyl-4-pyridone-3-carboxamide-d3 as a Key Metabolite of Nicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (a form of vitamin B3) is a fundamental precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The metabolic fate of nicotinamide is a critical area of study in various fields, including nutrition, pharmacology, and drug development, due to its implications for cellular energy, DNA repair, and signaling. One of the terminal metabolites of nicotinamide is N-Methyl-4-pyridone-3-carboxamide (4-py). The deuterated isotopologue, N-Methyl-4-pyridone-3-carboxamide-d3 (4-py-d3), serves as an indispensable internal standard for the accurate quantification of 4-py in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of 4-py as a metabolite of nicotinamide, detailing its metabolic pathway, quantitative data, and the experimental protocols for its analysis.

Metabolic Pathway of Nicotinamide to N-Methyl-4-pyridone-3-carboxamide

The metabolism of excess nicotinamide primarily occurs in the liver. The pathway leading to the formation of 4-py involves two key enzymatic steps. Initially, nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). Subsequently, MNA is oxidized by aldehyde oxidase (AOX) to yield two main pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2-py) and N-Methyl-4-pyridone-3-carboxamide (4-py). While 2-py is a major metabolite in humans, 4-py is the predominant metabolite in rats.[1][2][3]

Nicotinamide_Metabolism Nicotinamide Nicotinamide MNA N1-methylnicotinamide (MNA) Nicotinamide->MNA Nicotinamide N-methyltransferase (NNMT) Metabolite_2py N-methyl-2-pyridone-5-carboxamide (2-py) MNA->Metabolite_2py Aldehyde Oxidase (AOX) Metabolite_4py N-Methyl-4-pyridone-3-carboxamide (4-py) MNA->Metabolite_4py Aldehyde Oxidase (AOX)

Nicotinamide Metabolic Pathway to Pyridone Metabolites.

Quantitative Data

The urinary excretion of nicotinamide metabolites provides a valuable indicator of niacin status. The following tables summarize quantitative data on the urinary excretion of N-Methyl-4-pyridone-3-carboxamide and related metabolites in humans.

Table 1: Urinary Excretion of Nicotinamide Metabolites in Healthy Adults

MetaboliteMean Daily Excretion (μmol/day)Standard Deviation (μmol/day)Reference
N-Methyl-4-pyridone-3-carboxamide (4-py)7.123.25[4]
N'-methylnicotinamide (MNA)~28.48-[4]
N'-methyl-2-pyridone-5-carboxamide (2-py)~64.08-[4]

Data from a study on Japanese students consuming self-selected foods. MNA and 2-py values are estimated based on the reported ratios to 4-py excretion.[4]

Table 2: Pharmacokinetic Parameters of Nicotinamide Metabolites in Plasma After Oral Administration of Nicotinamide

MetaboliteCmax (μM)Tmax (h)AUC (μM*h)Reference
Nicotinamide52--[5]
N1-methylnicotinamide91--[5]

Data from a study in early Alzheimer's disease patients receiving 1500 mg oral nicotinamide twice daily for 12 months. Specific quantitative data for 4-py in plasma is limited in the literature.[5]

Experimental Protocols

The accurate quantification of N-Methyl-4-pyridone-3-carboxamide in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Protocol 1: LC-MS/MS for Quantification of Nicotinamide Metabolites in Human Urine

This protocol provides a general framework for the analysis of nicotinamide metabolites in urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • Dilute an aliquot of the supernatant with a suitable buffer or mobile phase.

  • Add a known concentration of the internal standard solution, including this compound.

  • Vortex the sample and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 4-py and its deuterated internal standard need to be optimized.

Table 3: Example MRM Transitions for Nicotinamide Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-methyl-2-pyridone-5-carboxamide (2-py)153.1110.2
Nicotinamide (NAM)123.180.0
Nicotinic Acid (NA)124.180.1
Nicotinuric Acid (NUA)181.079.0

Note: Specific transitions for N-Methyl-4-pyridone-3-carboxamide and its d3-labeled standard should be determined empirically.[7]

Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature, its commercial availability indicates that its synthesis is established.[8] Generally, deuterated standards are synthesized using deuterated starting materials or reagents. A plausible synthetic route would involve the methylation of a suitable precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD3I).

Experimental and Logical Workflows

The study of nicotinamide metabolism often involves the use of stable isotope tracers to follow the metabolic fate of the vitamin in vivo.

Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation Admin Administer Deuterated Nicotinamide Tracer Collect Collect Biological Samples (Urine, Plasma) Admin->Collect Prepare Sample Preparation (e.g., SPE, LLE) Collect->Prepare Add_IS Add Internal Standard (e.g., 4-py-d3) Prepare->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS Data Data Processing and Quantification LCMS->Data Flux Metabolic Flux Analysis Data->Flux

Workflow for Stable Isotope Tracing of Nicotinamide Metabolism.

Conclusion

N-Methyl-4-pyridone-3-carboxamide is a significant terminal metabolite of nicotinamide. Its accurate quantification in biological fluids is essential for understanding niacin metabolism in health and disease. The use of the deuterated internal standard, this compound, in conjunction with LC-MS/MS, provides a robust and reliable analytical method for this purpose. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of drug metabolism, clinical chemistry, and nutritional science. Further research is warranted to establish a more comprehensive quantitative profile of 4-py in human plasma and to explore its potential as a biomarker in various pathological conditions.

References

The Biological Significance of N-Methyl-4-pyridone-3-carboxamide (4PY) Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) degradation, has emerged from being a simple metabolic byproduct to a molecule of significant biological interest. Historically viewed as an inert waste product, recent evidence has implicated 4PY and its derivatives in a range of physiological and pathological processes, including uremia, cardiovascular disease, and cancer biology. This technical guide provides an in-depth exploration of the formation, biological activities, and analytical methodologies related to 4PY, with a focus on its implications for drug development and clinical research.

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY) is an organic compound belonging to the nicotinamide family.[1][2] It is a key end-product of nicotinamide and nicotinic acid metabolism.[3] The formation of 4PY is a crucial step in the catabolism of NAD+, a fundamental coenzyme in cellular redox reactions.[4] While its primary role is in the elimination of excess niacin, the accumulation of 4PY has been associated with several disease states, highlighting its potential as a biomarker and a therapeutic target. This guide will delve into the biochemical pathways of 4PY formation, its known biological effects, and the experimental protocols used for its study.

Biochemical Formation of N-Methyl-4-pyridone-3-carboxamide

The biosynthesis of 4PY is a multi-step process that begins with the methylation of nicotinamide.

The NAD+ Salvage Pathway and Nicotinamide Methylation

Nicotinamide, derived from the diet or the breakdown of NAD+, is primarily recycled back to NAD+ through the salvage pathway. However, under conditions of excess nicotinamide, it is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM).[4] This reaction utilizes S-adenosylmethionine (SAM) as a methyl donor.

Oxidation to 4PY by Aldehyde Oxidase

The final step in 4PY formation is the oxidation of MNAM. This reaction is catalyzed by the enzyme aldehyde oxidase (AOX), a complex molybdo-flavoprotein with broad substrate specificity.[1][2] The oxidation of MNAM by AOX yields N-Methyl-4-pyridone-3-carboxamide.[1][2][4]

cluster_salvage NAD+ Salvage & Catabolism NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM NADase (e.g., PARPs, Sirtuins) MNAM N1-Methylnicotinamide (MNAM) NAM->MNAM NNMT (SAM -> SAH) PY4 N-Methyl-4-pyridone-3-carboxamide (4PY) MNAM->PY4 Aldehyde Oxidase (AOX)

Figure 1: Biosynthetic Pathway of 4PY Formation.

Biological Significance and Cellular Effects

The biological roles of 4PY are multifaceted and context-dependent. While it is a normal human metabolite, its accumulation can have significant physiological consequences.[1]

Role as a Uremic Toxin

In individuals with chronic kidney disease (CKD), impaired renal clearance leads to the accumulation of various metabolic byproducts, including 4PY.[1][5] Elevated levels of 4PY are a hallmark of uremia and are thought to contribute to the systemic toxicity observed in these patients.[1]

Association with Cardiovascular Disease

Recent studies have identified a link between elevated levels of 4PY and an increased risk of cardiovascular disease.[6] The precise mechanisms underlying this association are still under investigation but may involve the promotion of vascular inflammation.

PARP Inhibition

Structurally, 4PY and its related pyridones bear resemblance to known inhibitors of poly(ADP-ribose) polymerase (PARP).[7] PARP is a family of enzymes involved in DNA repair and cell death. Inhibition of PARP activity by 4PY at sub-millimolar concentrations has been reported, which could have implications for cancer therapy and other conditions where PARP inhibitors are used.[7]

Altered Energy Metabolism

4PY has been shown to alter energy metabolism by inhibiting mitochondrial ATP production and glycolysis.[8] This effect could be particularly relevant in tissues with high energy demands.

Quantitative Data on 4PY

The concentration of 4PY in biological fluids can vary significantly depending on dietary intake of niacin, individual metabolic rates, and the presence of disease.

ParameterValueConditionReference
Urinary Excretion 7.12 ± 3.25 µmol/dayHealthy Japanese students on self-selected diets[3][9]
Plasma Concentration ~54 µ g/100 mlHealthy subject 3 hours after 600 mg nicotinamide ingestion[10]
Plasma Concentration (4PYR) ~60 nMHealthy individuals[11]
Plasma Concentration (2PY) 0.39 ± 0.22 µMHealthy children (5-16 years)[11]
Plasma Concentration (2PY) 1.01 ± 0.5 µMHealthy adults[11]

Note: 2PY (N1-methyl-2-pyridone-5-carboxamide) is another major metabolite of nicotinamide. 4PYR (4-pyridone-3-carboxamide-1-β-D-ribonucleoside) is a ribosylated form.

Experimental Protocols

Quantification of 4PY in Biological Samples

A common method for the quantification of 4PY in urine and plasma is high-performance liquid chromatography (HPLC).

Protocol: HPLC-based Quantification of 4PY

  • Sample Preparation:

    • Plasma: To 25 µL of plasma, add 5 µL of an internal standard (e.g., 2-chloroadenosine). Precipitate proteins by adding 70 µL of acetonitrile.[12] Incubate on ice for 20 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.[12] Evaporate the supernatant to dryness. Reconstitute the pellet in a volume of water equal to the initial plasma volume and extract with methanol (1:3 v/v).[12] Repeat the incubation, centrifugation, and evaporation steps.[12]

    • Urine: Dilute urine samples with the mobile phase.

  • Chromatographic Conditions:

    • Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size).[13]

    • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), with the pH adjusted to 3.0 with phosphoric acid.[13]

    • Flow Rate: 1.0 ml/min.[13]

    • Detection: UV detector set at 260 nm.[13]

  • Quantification:

    • Generate a standard curve using known concentrations of pure 4PY.

    • Calculate the concentration of 4PY in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Start Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation, Extraction) Start->Preparation HPLC HPLC Analysis (Reverse-Phase Column) Preparation->HPLC Detection UV Detection (260 nm) HPLC->Detection Quantification Data Analysis (Standard Curve, Peak Area) Detection->Quantification

Figure 2: Workflow for HPLC Quantification of 4PY.
PARP Activity Assay

The inhibitory effect of 4PY on PARP activity can be assessed using commercially available kits or by measuring the consumption of NAD+.

Protocol: In Vitro PARP Inhibition Assay

  • Reagents: Recombinant PARP enzyme, activated DNA, NAD+, and a detection reagent for NAD+ or a labeled NAD+ analog.

  • Procedure:

    • Incubate recombinant PARP with activated DNA in the presence of varying concentrations of 4PY.

    • Initiate the reaction by adding NAD+.

    • After a defined incubation period, stop the reaction.

    • Measure the remaining NAD+ concentration or the incorporation of the labeled ADP-ribose into acceptor proteins.

  • Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of 4PY.

    • Determine the IC50 value, which is the concentration of 4PY that inhibits 50% of the PARP activity.

Implications for Drug Development

The biological activities of 4PY present several opportunities and challenges for drug development.

  • Biomarker Development: Monitoring 4PY levels could be valuable for assessing the risk of cardiovascular disease in patients with CKD and for monitoring niacin supplementation therapy.

  • Therapeutic Targeting: The inhibition of PARP by 4PY suggests that targeting the nicotinamide catabolic pathway could be a novel approach in cancer therapy, potentially sensitizing tumors to DNA-damaging agents.

  • Toxicity Concerns: For drugs that are metabolized by aldehyde oxidase, co-administration with high doses of niacin could potentially lead to competitive inhibition and altered drug pharmacokinetics.

Conclusion

N-Methyl-4-pyridone-3-carboxamide is a biologically active metabolite that plays a more complex role than previously appreciated. Its formation is a key aspect of NAD+ metabolism, and its accumulation is associated with significant pathological conditions. Further research into the signaling pathways modulated by 4PY and the development of robust analytical methods will be crucial for fully understanding its biological significance and for harnessing its therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers and clinicians working in this expanding field.

References

The Metabolic Journey of N-Methyl-4-pyridone-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), a key metabolite of nicotinamide (a form of vitamin B3), plays a significant role in the intricate web of NAD+ metabolism.[1][2] Its formation and clearance are of considerable interest in understanding niacin utilization, cellular redox status, and potential toxicological implications, particularly in the context of renal health.[3] This technical guide provides a comprehensive overview of the metabolic fate of 4PY, detailing its biosynthesis, distribution, and excretion, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Biosynthesis and Metabolism

The primary pathway for the formation of N-Methyl-4-pyridone-3-carboxamide involves the enzymatic oxidation of its precursor, N1-methylnicotinamide (NMN).[3] This reaction is predominantly catalyzed by the cytosolic enzyme aldehyde oxidase (AOX).[4][5]

The metabolic cascade begins with the methylation of nicotinamide to NMN, a reaction mediated by nicotinamide N-methyltransferase (NNMT). Subsequently, aldehyde oxidase acts on NMN to produce 4PY, as well as its structural isomer, N-methyl-2-pyridone-5-carboxamide (2PY).[5][6] The ratio of these two pyridones exhibits significant species-specific variation. In rats, 4PY is the major metabolite, while in humans, the formation of 2PY is favored.[7][8]

Nicotinamide Nicotinamide NMN N1-methylnicotinamide Nicotinamide->NMN NNMT 4PY N-Methyl-4-pyridone-3-carboxamide NMN->4PY Aldehyde Oxidase 2PY N-methyl-2-pyridone-5-carboxamide NMN->2PY Aldehyde Oxidase

Figure 1: Biosynthesis pathway of N-Methyl-4-pyridone-3-carboxamide.

Quantitative Pharmacokinetic Data

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4PY is crucial for assessing its physiological impact. While comprehensive pharmacokinetic data for 4PY itself is limited, studies on nicotinamide administration provide valuable insights into its formation and elimination.

ParameterSpeciesValueReference
Urinary Excretion Human7.12 ± 3.25 µmol/day[7]
Human (Female)4.66 - 6.82 mg/24h[9]
Human (Male)10.2 - 23.96 mg/24h[9]
Relative Excretion (4PY vs. 2PY) Human~1:9[7]
RatMajor Metabolite[7]
Plasma Concentration (Post-Nicotinamide) HumanApprox. 54 µ g/100 mL (3 hours after 600 mg nicotinamide)[10]

Table 1: Quantitative Data on N-Methyl-4-pyridone-3-carboxamide

Experimental Protocols

Accurate quantification of 4PY in biological matrices is essential for metabolic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most common analytical techniques employed.

Protocol 1: Simultaneous Determination of Nicotinamide and its Metabolites in Urine by HPLC-UV

This protocol is adapted from the method described by Shibata et al. (1988) for the analysis of nicotinamide and its metabolites, including 4PY, in urine.[11]

1. Sample Preparation:

  • Centrifuge urine samples to remove any particulate matter.

  • Dilute the supernatant with the mobile phase as needed to bring the analyte concentrations within the calibration range.

  • Filter the diluted sample through a 0.45 µm filter before injection.

2. HPLC-UV Conditions:

  • Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)

  • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Internal Standard: Isonicotinamide

3. Quantification:

  • Construct a calibration curve using standard solutions of 4PY of known concentrations.

  • Calculate the concentration of 4PY in the urine samples by comparing the peak area ratio of 4PY to the internal standard against the calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Dilute Dilute Centrifuge->Dilute Filter Filter Dilute->Filter HPLC HPLC-UV System Filter->HPLC Data Peak Area Data HPLC->Data Concentration Calculate Concentration Data->Concentration

Figure 2: Workflow for HPLC-UV analysis of 4PY in urine.

Protocol 2: Analysis of N-Methyl-4-pyridone-3-carboxamide in Plasma by LC-MS/MS

This protocol is based on a method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma.[12][13]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transition: Monitor the specific precursor-to-product ion transition for 4PY (e.g., m/z 153 -> 136).

3. Quantification:

  • Generate a calibration curve using matrix-matched standards.

  • Quantify 4PY in plasma samples based on the peak area ratio relative to the internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Deproteinate Deproteinate Plasma->Deproteinate Centrifuge Centrifuge Deproteinate->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS System Reconstitute->LCMS Data MRM Data LCMS->Data Concentration Calculate Concentration Data->Concentration

Figure 3: Workflow for LC-MS/MS analysis of 4PY in plasma.

Conclusion

The metabolic fate of N-Methyl-4-pyridone-3-carboxamide is a critical aspect of niacin and NAD+ metabolism. Its formation via aldehyde oxidase and subsequent urinary excretion are key processes in maintaining nicotinamide homeostasis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of this important metabolite. Future studies focusing on detailed pharmacokinetic profiling and the elucidation of its potential transport mechanisms will provide a more complete understanding of its in vivo disposition.

References

Commercial Suppliers of N-Methyl-4-pyridone-3-carboxamide-d3 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available N-Methyl-4-pyridone-3-carboxamide-d3, a deuterated internal standard crucial for the accurate quantification of its unlabeled analogue in various biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those focused on nicotinamide and nicotine metabolism.

Introduction

N-Methyl-4-pyridone-3-carboxamide is a key metabolite in the nicotinamide and nicotinate metabolic pathways.[1][2][3] Its quantification is essential for understanding the disposition of nicotinamide, a form of vitamin B3, and for studying the metabolism of related compounds like nicotine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry-based techniques, as it corrects for matrix effects and variations in sample preparation and instrument response.[4][5][6]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
MedChemExpress HY-113472S1207384-47-1C₇H₅D₃N₂O₂155.17≥98.0%1mg, 5mg, 10mg
Axios Research AR-N014381207384-47-1C₇H₅D₃N₂O₂155.17N/AN/A
Clearsynth N/A769-49-3 (unlabeled)C₇H₅D₃N₂O₂155.17N/AN/A
BDG Synthesis N/A769-49-3 (unlabeled)C₇H₅D₃N₂O₂155.17>98%10mg, 25mg, 50mg

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide

N-Methyl-4-pyridone-3-carboxamide is a downstream product of nicotinamide metabolism. The pathway involves the methylation of nicotinamide to N-methylnicotinamide, which is then oxidized by aldehyde oxidase to form N-Methyl-2-pyridone-5-carboxamide (2PY) and N-Methyl-4-pyridone-3-carboxamide (4PY).[2][7]

Nicotinamide Metabolism Nicotinamide Nicotinamide N_Methylnicotinamide N_Methylnicotinamide Nicotinamide->N_Methylnicotinamide Nicotinamide N-methyltransferase (NNMT) N_Methyl_4_pyridone_3_carboxamide N-Methyl-4-pyridone- 3-carboxamide (4PY) N_Methylnicotinamide->N_Methyl_4_pyridone_3_carboxamide Aldehyde Oxidase (AOX) N_Methyl_2_pyridone_5_carboxamide N-Methyl-2-pyridone- 5-carboxamide (2PY) N_Methylnicotinamide->N_Methyl_2_pyridone_5_carboxamide Aldehyde Oxidase (AOX)

Fig. 1: Simplified metabolic pathway of nicotinamide to its pyridone metabolites.

Experimental Workflow for Quantitative Analysis

The use of this compound as an internal standard is integral to a robust quantitative workflow, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation Chromatographic Separation (e.g., HILIC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Fig. 2: A typical experimental workflow for the quantification of N-Methyl-4-pyridone-3-carboxamide using its deuterated internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

The following is a representative protocol for the quantification of N-Methyl-4-pyridone-3-carboxamide in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of nicotinamide metabolites.[4][8][9]

1. Materials and Reagents

  • N-Methyl-4-pyridone-3-carboxamide (analyte standard)

  • This compound (internal standard) from a commercial supplier

  • Human plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Preparation of Standard and Internal Standard Stock Solutions

  • Prepare a 1 mg/mL stock solution of N-Methyl-4-pyridone-3-carboxamide in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From these stock solutions, prepare a series of working standard solutions of the analyte and a working internal standard solution by serial dilution in 50% methanol/water.

3. Sample Preparation

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often suitable for separating these polar metabolites.

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and decrease to elute the polar analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • N-Methyl-4-pyridone-3-carboxamide: Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z [Specific fragment to be determined by infusion].

      • This compound: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z [Corresponding fragment to the unlabeled analyte].

    • Note: The specific MRM transitions and collision energies should be optimized by infusing the individual standard solutions into the mass spectrometer.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

This detailed guide provides a comprehensive starting point for researchers interested in the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide. By utilizing the commercially available deuterated internal standard and following a robust analytical methodology, researchers can achieve accurate and reliable quantification of this important metabolite in their studies.

References

An In-depth Technical Guide on the Natural Abundance of N-Methyl-4-pyridone-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), also known as N-Me-4PY, is a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) degradation. As a breakdown product of niacin (Vitamin B3), its presence in biological fluids is a normal physiological occurrence. However, fluctuations in its concentration can be indicative of metabolic changes, renal function, and have been associated with certain pathological states. This technical guide provides a comprehensive overview of the natural abundance of 4PY, detailed experimental protocols for its quantification, and an exploration of its biosynthetic pathway.

Data Presentation: Quantitative Abundance of N-Methyl-4-pyridone-3-carboxamide

The following tables summarize the reported concentrations of N-Methyl-4-pyridone-3-carboxamide in various human biological matrices under different physiological and pathological conditions.

Biological Matrix Population Condition Concentration Citation
PlasmaHealthy AdultNormal0.26 ± 0.09 µM[1]
PlasmaAdultUremia4.19 ± 3.10 µM[1]
PlasmaHealthy AdultPost 600 mg Nicotinamide~3.55 µM (54 µ g/100 ml)[2]
UrineHealthy Japanese StudentsNormal7.12 ± 3.25 µmol/day[3][4]

Note: Concentrations can vary based on diet, age, and individual metabolic differences.

Biosynthetic Pathway of N-Methyl-4-pyridone-3-carboxamide

N-Methyl-4-pyridone-3-carboxamide is a product of the NAD+ salvage pathway. Dietary niacin and tryptophan are precursors for NAD+ synthesis. NAD+ is utilized in various cellular processes, releasing nicotinamide. Nicotinamide is then methylated to form N-methylnicotinamide (MNA) by the enzyme nicotinamide N-methyltransferase (NNMT). Subsequently, aldehyde oxidase catalyzes the oxidation of MNA to N-Methyl-4-pyridone-3-carboxamide, which is then excreted in the urine.[5][6][7]

NAD_Metabolism Dietary Niacin Dietary Niacin Tryptophan Tryptophan NAD+ NAD+ Tryptophan->NAD+ Cellular Processes Cellular Processes NAD+->Cellular Processes Nicotinamide Nicotinamide N-Methylnicotinamide (MNA) N-Methylnicotinamide (MNA) Nicotinamide->N-Methylnicotinamide (MNA)                 NNMT N-Methyl-4-pyridone-3-carboxamide (4PY) N-Methyl-4-pyridone-3-carboxamide (4PY) N-Methylnicotinamide (MNA)->N-Methyl-4-pyridone-3-carboxamide (4PY)                       Aldehyde Oxidase Urinary Excretion Urinary Excretion N-Methyl-4-pyridone-3-carboxamide (4PY)->Urinary Excretion Cellular Processes->Nicotinamide NNMT NNMT Aldehyde Oxidase Aldehyde Oxidase

Biosynthesis of N-Methyl-4-pyridone-3-carboxamide from NAD+.

Experimental Protocols

Accurate quantification of N-Methyl-4-pyridone-3-carboxamide is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Workflow for Quantification

The general workflow for the analysis of 4PY in biological samples involves sample collection, preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample_Collection Sample Collection (Plasma or Urine) Plasma_Prep Plasma Protein Precipitation Sample_Collection->Plasma_Prep Plasma Urine_Prep Urine Filtration/Dilution Sample_Collection->Urine_Prep Urine Chromatography HPLC or LC-MS/MS Separation Plasma_Prep->Chromatography Urine_Prep->Chromatography Detection UV or Mass Spectrometry Detection Chromatography->Detection Data_Analysis Quantification and Data Analysis Detection->Data_Analysis

General workflow for 4PY quantification.
Detailed Methodologies

This protocol is adapted from methodologies described for the analysis of nicotinamide metabolites in plasma.[8][9]

  • Objective: To remove proteins that can interfere with the analysis and extract 4PY.

  • Materials:

    • Blood plasma collected in EDTA or heparin tubes.

    • Acetonitrile (ACN), ice-cold.

    • Microcentrifuge tubes.

    • Centrifuge capable of 4°C and high-speed centrifugation.

    • Nitrogen evaporator (optional).

    • Reconstitution solvent (e.g., 10:90 ACN/water with 0.1% formic acid).

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample briefly.

    • In a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to 100 µL of plasma to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the reconstitution solvent for concentration.

This protocol is based on methods for the direct analysis of urine samples.[10][11]

  • Objective: To prepare urine for direct injection or after a simple clean-up step.

  • Materials:

    • Urine sample.

    • Syringe filters (0.22 µm).

    • HPLC vials.

    • Deionized water for dilution.

  • Procedure for Direct Injection:

    • Thaw frozen urine samples to room temperature.

    • Vortex the urine sample to ensure homogeneity.

    • Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.

    • The sample is now ready for injection. For highly concentrated samples, dilution with deionized water may be necessary.

  • Procedure for Solid Phase Extraction (SPE) Clean-up (for complex matrices):

    • Follow steps 1 and 2 from the direct injection protocol.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the 4PY with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

Conclusion

N-Methyl-4-pyridone-3-carboxamide is a naturally occurring metabolite whose levels can provide valuable insights into NAD+ metabolism and overall health. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in drug development and metabolic studies. The provided methodologies for quantification, when coupled with a clear understanding of its biosynthetic pathway, will aid in the accurate assessment of this important biomolecule.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-4-pyridone-3-carboxamide (4-PY) is a key metabolite of nicotinamide and is implicated in the broader NAD+ metabolism pathway.[1][2] Accurate quantification of 4-PY in biological matrices like plasma is crucial for pharmacokinetic studies, nutritional research, and for understanding its potential role in various physiological and pathological states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as N-Methyl-4-pyridone-3-carboxamide-d3 (4-PY-d3), is the gold standard for quantitative LC-MS analysis.[3] This internal standard closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization behavior, thus effectively correcting for variations in sample preparation, matrix effects, and instrument response.[3]

This application note details a robust and reliable LC-MS/MS method for the quantification of 4-PY in human plasma using 4-PY-d3 as an internal standard. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

1. Materials and Reagents

  • Analytes: N-Methyl-4-pyridone-3-carboxamide (4-PY), this compound (4-PY-d3, Internal Standard - IS)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Biological Matrix: Human Plasma (K2-EDTA)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-PY and 4-PY-d3 in methanol.

  • Working Standard Solutions: Serially dilute the 4-PY primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 4-PY-d3 primary stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of human plasma samples, calibration standards, and quality control (QC) samples into 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the 100 ng/mL 4-PY-d3 internal standard working solution to all tubes (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added). Vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 v/v Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and centrifuge at 4,000 rpm for 5 minutes.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: A standard UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0-1.0 min: 5% B

      • 1.0-5.0 min: 5% to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.0-6.1 min: 95% to 5% B

      • 6.1-8.0 min: Hold at 5% B (Re-equilibration)

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-PY: Precursor ion m/z 153.1 → Product ion m/z 136.1[4]

      • 4-PY-d3 (IS): Precursor ion m/z 156.1 → Product ion m/z 139.1

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

Data Presentation

Table 1: Calibration Curve for 4-PY in Human Plasma

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1.01,250115,0000.01091.05105.0
5.06,300116,5000.05414.9899.6
20.025,100114,8000.218620.3101.5
50.062,000115,2000.538249.599.0
100.0126,000115,9001.0871101.2101.2
250.0315,000116,1002.7132248.799.5
500.0628,000115,5005.4372501.5100.3
1000.01,255,000115,30010.8847998.999.9
Regression Equation: y = 0.0109x + 0.0005; R² = 0.9995

Table 2: Precision and Accuracy of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Standard DeviationCV (%)Accuracy (%)
Low QC 3.03.090.154.85103.0
Mid QC 150.0147.55.904.0098.3
High QC 750.0761.225.123.30101.5

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with 4-PY-d3 (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UHPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for 4-PY quantification.

G cluster_process Analytical Process Steps cluster_correction Internal Standard Correction step1 Sample Aliquoting Potential Error: ± Volume Variation step2 Extraction Potential Error: ± Recovery Loss step1->step2 analyte Analyte (4-PY) Signal step1->analyte Affects is Internal Standard (4-PY-d3) Signal step1->is Affects step3 Injection Potential Error: ± Volume Variation step2->step3 step2->analyte Affects step2->is Affects step4 Ionization Potential Error: ± Matrix Effects step3->step4 step3->analyte Affects step3->is Affects step4->analyte Affects step4->is Affects ratio Ratio (Analyte/IS) analyte->ratio is->ratio result Accurate Quantification ratio->result

Caption: Logic of internal standard correction.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of N-Methyl-4-pyridone-3-carboxamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision by compensating for potential variabilities during the analytical process. This method is suitable for use in clinical research, metabolic studies, and pharmacokinetic analysis.

References

Application Note: Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide (4PY) in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide (4PY), a key metabolite of niacin and Nicotinamide Adenine Dinucleotide (NAD+). The method employs a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay using a stable isotope-labeled internal standard, N-Methyl-4-pyridone-3-carboxamide-d3 (4PY-d3), for accurate quantification in human plasma. This protocol is intended for use in pharmacokinetic studies, clinical research, and drug development programs where monitoring of the NAD+ metabolome is critical.

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY) is a terminal metabolite in the catabolism of niacin (Vitamin B3) and the essential redox cofactor NAD+.[1][2] Under physiological conditions, nicotinamide that is not recycled into the NAD+ salvage pathway is methylated to N1-methylnicotinamide (MNAM), which is then oxidized by aldehyde oxidase to form N1-methyl-2-pyridone-5-carboxamide (2PY) and 4PY.[2][3] Elevated levels of 4PY have been associated with cardiovascular disease and are considered a uremic toxin, accumulating in patients with chronic kidney disease.[4] Therefore, the accurate and precise quantification of 4PY in biological matrices is crucial for understanding its role in disease pathology and for monitoring patient response to therapeutic interventions.

This application note describes a validated bioanalytical method for the determination of 4PY in human plasma using LC-MS/MS and a deuterated internal standard (IS), 4PY-d3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and potential matrix effects.[5]

Metabolic Pathway of 4PY Formation

The formation of 4PY is a key branch of the NAD+ catabolic pathway. Dietary niacin and tryptophan are converted to NAD+, which is then degraded to nicotinamide (NAM). Nicotinamide N-methyltransferase (NNMT) methylates NAM to form N1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase (AOX) converts MNAM into 4PY and its isomer, 2PY.

G cluster_0 NAD+ Precursors cluster_1 Core NAD+ Metabolism cluster_2 Terminal Metabolites Niacin Niacin NAD+ NAD+ Niacin->NAD+ Salvage Pathway Tryptophan Tryptophan Tryptophan->NAD+ De Novo Synthesis Nicotinamide (NAM) Nicotinamide (NAM) NAD+->Nicotinamide (NAM) NAD+-Consuming Enzymes N1-Methylnicotinamide (MNAM) N1-Methylnicotinamide (MNAM) Nicotinamide (NAM)->N1-Methylnicotinamide (MNAM) NNMT 4PY 4PY N1-Methylnicotinamide (MNAM)->4PY AOX 2PY 2PY N1-Methylnicotinamide (MNAM)->2PY AOX

Caption: Simplified metabolic pathway of 4PY formation from NAD+ precursors.

Experimental Protocol

This protocol is based on established methods for the analysis of nicotinamide metabolites in biological fluids.[3][4]

Materials and Reagents
  • Analytes: N-Methyl-4-pyridone-3-carboxamide (4PY), this compound (4PY-d3)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

  • Matrix: Blank Human Plasma (K2EDTA)

Instrumentation
  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4PY and 4PY-d3 in methanol to prepare individual stock solutions.

  • Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4PY-d3 stock solution with acetonitrile.

Sample Preparation Protocol

The sample preparation is a straightforward protein precipitation procedure, which is efficient and suitable for high-throughput analysis.[3][4][6]

G start Start: Plasma Sample aliquot 1. Aliquot 50 µL Plasma into a 1.5 mL tube start->aliquot add_is 2. Add 150 µL of IS Working Solution (100 ng/mL 4PY-d3 in Acetonitrile) aliquot->add_is vortex 3. Vortex for 30 seconds to precipitate proteins add_is->vortex centrifuge 4. Centrifuge at 13,000 x g for 10 minutes at 4°C vortex->centrifuge transfer 5. Transfer 100 µL of supernatant to a new autosampler vial centrifuge->transfer inject 6. Inject 5 µL onto the LC-MS/MS system transfer->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min
Total Run Time 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Gas Flow Rates Optimized for specific instrument

Table 3: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4PY 153.1136.110020
4PY-d3 (IS) 156.1139.110020
Note: The transition for 4PY is based on published data.[3] The transition for the d3-internal standard is projected based on the fragmentation pattern.

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[7] The following table summarizes representative performance characteristics for a validated method of this type.[4][8]

Table 4: Representative Method Validation Summary

ParameterSpecificationRepresentative Result
Calibration Range 8-10 points, r² > 0.995.0 - 5000 ng/mL, r² > 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%5.0 ng/mL
Intra-day Precision (%CV) < 15% (except LLOQ < 20%)3.5% - 8.2%
Inter-day Precision (%CV) < 15% (except LLOQ < 20%)4.1% - 9.5%
Accuracy (% Bias) Within ±15% (except LLOQ ±20%)-6.7% to 5.4%
Matrix Effect IS-normalized factor within acceptable limitsNo significant matrix effect observed
Recovery Consistent and reproducible> 85%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4PY in human plasma using LC-MS/MS with a deuterated internal standard. The described method, featuring a simple protein precipitation sample preparation and a rapid LC-MS/MS analysis, is sensitive, specific, and robust. It is well-suited for high-throughput bioanalysis in clinical and research settings to further investigate the role of NAD+ metabolism in health and disease.

References

Application Note: Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with N-Methyl-4-pyridone-3-carboxamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY) is a major metabolite of nicotinamide and nicotinic acid.[1] As a key product in the catabolism of NAD+, its levels in biological fluids can be indicative of metabolic status and have been associated with various physiological and pathological conditions.[2] Accurate and robust quantification of 4PY is therefore crucial for researchers in drug development and metabolic studies. This application note details a sensitive and specific method for the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, N-Methyl-4-pyridone-3-carboxamide-d3.

Due to the polar nature of N-Methyl-4-pyridone-3-carboxamide, a derivatization step is necessary to increase its volatility for GC-MS analysis. This protocol employs a well-established trimethylsilyl (TMS) derivatization method, which converts the polar analyte into a more volatile TMS-ether derivative, enabling excellent chromatographic separation and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for biological fluid samples such as plasma or urine.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound (Internal Standard)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 1M solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample (e.g., plasma, urine).

  • Spike the sample with the internal standard, this compound, to a final concentration of 1 µg/mL.

  • Add 50 µL of 1M NaOH to basify the sample.

  • Add 1 mL of dichloromethane (DCM) to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the lower organic layer (DCM) to a clean microcentrifuge tube.

  • Evaporate the DCM to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Trimethylsilylation)

Materials:

  • Dried sample extract from the previous step

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • To the dried sample extract, add 50 µL of pyridine.

  • Add 50 µL of MSTFA with 1% TMCS.

  • Vortex the mixture for 30 seconds.

  • Heat the sample at 60°C for 30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

Parameter Value
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

| Ions to Monitor | To be determined empirically based on the mass spectrum of the TMS-derivatized analyte and internal standard. |

Data Presentation

The following table summarizes the expected quantitative performance of the GC-MS method for N-Methyl-4-pyridone-3-carboxamide. These values are based on typical performance characteristics of similar validated GC-MS methods for derivatized small molecules.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma/Urine) spike Spike with This compound sample->spike extract Liquid-Liquid Extraction (DCM) spike->extract dry Evaporation (Nitrogen Stream) extract->dry derivatize TMS Derivatization (MSTFA) dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis (Quantification) gcms->data metabolic_pathway Nicotinamide Nicotinamide / Nicotinic Acid NAD NAD+ Nicotinamide->NAD Salvage Pathway NMN N-Methylnicotinamide NAD->NMN Degradation FourPY N-Methyl-4-pyridone-3-carboxamide (4PY) NMN->FourPY Oxidation Excretion Urinary Excretion FourPY->Excretion

References

Application Notes and Protocols for N-Methyl-4-pyridone-3-carboxamide-d3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-4-pyridone-3-carboxamide-d3 (N-Me-4-Py-d3) as a stable isotope tracer for metabolic flux analysis, particularly within the context of nicotinamide and NAD+ metabolism. The protocols outlined below offer detailed methodologies for conducting tracer experiments and analyzing the resulting data.

Introduction

N-Methyl-4-pyridone-3-carboxamide (N-Me-4-Py) is a key downstream metabolite in the catabolism of nicotinamide, a form of vitamin B3 and a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a central coenzyme in cellular redox reactions and a substrate for various signaling enzymes. Understanding the flux through the nicotinamide metabolic network is critical for research in aging, metabolic diseases, and cancer. This compound, a deuterated form of N-Me-4-Py, serves as a valuable tool for researchers to trace the metabolic fate of nicotinamide and quantify the rates of enzymatic reactions in this pathway.[1] This stable isotope-labeled compound can be administered to cells or in vivo models, and its incorporation into downstream metabolites can be monitored using mass spectrometry.

Principle of Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. When a stable isotope-labeled substrate like N-Me-4-Py-d3 is introduced, it is taken up by the cells and enters the metabolic network. As it is processed by enzymes, the deuterium label is incorporated into downstream metabolites. By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) of these metabolites over time, researchers can calculate the rates of the reactions that produced them. This information provides a dynamic view of metabolic activity that is not attainable through static measurements of metabolite concentrations alone.

N-Me-4-Py-d3 is particularly useful for studying the later stages of nicotinamide catabolism. Its primary application is as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using isotope dilution mass spectrometry. However, its use can be extended to trace the flux through the pathway that generates it from N-methylnicotinamide.

Applications

  • Quantifying Nicotinamide Catabolism: Tracing the conversion of deuterated precursors to N-Me-4-Py-d3 allows for the quantification of the flux through the nicotinamide N-methyltransferase (NNMT) and aldehyde oxidase (AOX) enzymes.

  • Studying the Impact of Disease on NAD+ Metabolism: Alterations in nicotinamide metabolism are associated with various diseases. N-Me-4-Py-d3 can be used to investigate how these conditions affect the catabolic flux of nicotinamide.

  • Drug Development: For drugs targeting enzymes in the nicotinamide pathway, N-Me-4-Py-d3 can be used to assess their efficacy in modulating metabolic flux.

  • Pharmacokinetic Studies: The deuterated label allows for the differentiation of the administered compound from its endogenous counterpart, facilitating pharmacokinetic studies.[1]

Data Presentation

The following table represents a hypothetical dataset from a metabolic flux experiment using a deuterated nicotinamide precursor to illustrate the type of quantitative data that can be obtained. The data shows the isotopic enrichment of key metabolites in the nicotinamide catabolic pathway in a cellular model under control and treated conditions.

MetaboliteIsotopic Enrichment (M+3) - Control (%)Isotopic Enrichment (M+3) - Treated (%)Fold Change
N-Methylnicotinamide-d315.2 ± 1.825.7 ± 2.51.69
This compound8.5 ± 1.118.9 ± 2.12.22

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling with a Deuterated Nicotinamide Precursor

This protocol describes a general procedure for a stable isotope tracing experiment in cultured cells to measure the flux towards N-Methyl-4-pyridone-3-carboxamide.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Deuterated nicotinamide precursor (e.g., N-methylnicotinamide-d3)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), chilled to -80°C

  • Water (LC-MS grade)

  • Internal standard solution (containing this compound)

  • Cell scraper

  • Centrifuge tubes

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the deuterated nicotinamide precursor at a final concentration typically in the low micromolar to millimolar range. The exact concentration should be optimized for the specific cell line and experimental goals.

  • Metabolic Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label over time.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol (-80°C) containing the this compound internal standard to the cells.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 50-100 µL).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis for this compound and Related Metabolites

This protocol provides a general framework for the analysis of nicotinamide metabolites using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example in Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Methylnicotinamide (unlabeled): Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z 94.1

    • N-Methylnicotinamide-d3: Precursor ion (Q1) m/z 140.1 -> Product ion (Q3) m/z 97.1

    • N-Methyl-4-pyridone-3-carboxamide (unlabeled): Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z 136.1

    • This compound: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 139.1

  • Collision Energy and other MS parameters: Optimize for each transition to achieve maximum sensitivity.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the labeled and unlabeled metabolites.

  • Calculate the isotopic enrichment for each metabolite at each time point.

  • Use metabolic flux analysis software (e.g., INCA, Metran) or mathematical modeling to calculate the flux rates based on the isotopic enrichment data and a defined metabolic network model.

Visualizations

Nicotinamide_Metabolism cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Catabolism Nicotinamide Catabolism Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT N_Methylnicotinamide N-Methylnicotinamide Nicotinamide->N_Methylnicotinamide NNMT NAD NAD+ NMN->NAD NMNAT NAD->Nicotinamide NAD-consuming enzymes N_Me_4_Py N-Methyl-4-pyridone- 3-carboxamide N_Methylnicotinamide->N_Me_4_Py Aldehyde Oxidase

Caption: Nicotinamide Metabolism Pathway.

Experimental_Workflow A Cell Culture B Metabolic Labeling with N-Methylnicotinamide-d3 A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Processing and Isotopic Enrichment Calculation D->E F Metabolic Flux Analysis E->F

Caption: Experimental Workflow for Metabolic Flux Analysis.

References

Application Note: Utilizing N-Methyl-4-pyridone-3-carboxamide-d3 as a Tracer in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pharmacokinetic (PK) studies are fundamental to drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of stable isotope-labeled compounds, particularly deuterated molecules, has become an invaluable tool in these studies.[1][2][3] N-Methyl-4-pyridone-3-carboxamide-d3 (MEP-d3), a deuterium-labeled version of a key metabolite of nicotinamide, serves as an excellent tracer for elucidating the pharmacokinetic profile of its parent compound and related metabolic pathways.[4][5][6] This application note provides detailed protocols and data presentation for conducting pharmacokinetic studies using MEP-d3.

N-Methyl-4-pyridone-3-carboxamide (also known as 4PY) is a primary metabolite of nicotinamide-adenine dinucleotide (NAD) degradation.[4] Understanding its formation and clearance is crucial, especially as it has been identified as a potential uremic toxin that accumulates in renal failure.[4][7] The use of a deuterated tracer like MEP-d3 allows for the precise differentiation of the administered compound from endogenous levels, enabling accurate quantification and kinetic analysis.[1][2][3]

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide

N-Methyl-4-pyridone-3-carboxamide is biosynthesized from 1-methylnicotinamide, a reaction catalyzed by the enzyme aldehyde oxidase.[4][8] This metabolic process is a key step in the catabolism of nicotinamide.

Metabolic Pathway Nicotinamide Nicotinamide N1_Methylnicotinamide N1-Methylnicotinamide Nicotinamide->N1_Methylnicotinamide Nicotinamide N-methyltransferase MEP N-Methyl-4-pyridone-3-carboxamide (4PY) N1_Methylnicotinamide->MEP Aldehyde Oxidase Excretion Excretion MEP->Excretion

Caption: Metabolic conversion of Nicotinamide to N-Methyl-4-pyridone-3-carboxamide.

Experimental Workflow

A typical pharmacokinetic study using MEP-d3 involves several key stages, from administration to data analysis. The workflow ensures systematic collection and processing of samples for reliable results.

Experimental Workflow cluster_preclinical Preclinical Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Acclimatization Animal Acclimatization Dose_Preparation MEP-d3 Dose Preparation Animal_Acclimatization->Dose_Preparation Dose_Administration Dose Administration (e.g., oral gavage, IV injection) Dose_Preparation->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection Dose_Administration->Urine_Feces_Collection Sample_Processing Plasma/Tissue Homogenate Preparation Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for a pharmacokinetic study using MEP-d3.

Detailed Experimental Protocols

Animal Handling and Dose Administration
  • Subjects: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: Animals are acclimatized for at least one week prior to the study with a standard diet and water ad libitum.

  • Dose Formulation: MEP-d3 is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to a final concentration of 1 mg/mL.

  • Administration:

    • Oral (PO): A single dose of 5 mg/kg is administered via oral gavage.

    • Intravenous (IV): A single dose of 1 mg/kg is administered via the tail vein.

Biological Sample Collection
  • Blood: Approximately 0.25 mL of blood is collected from the tail vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 24 hours. Samples are stored at -80°C.

Sample Preparation for LC-MS/MS Analysis
  • Plasma:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structural analog of MEP).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Urine:

    • Thaw and vortex urine samples.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Dilute 20 µL of the supernatant with 180 µL of the mobile phase containing the internal standard.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate MEP-d3 from endogenous compounds.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for MEP-d3 and the internal standard.

Data Presentation (Illustrative Data)

The following tables present hypothetical but realistic quantitative data from a pharmacokinetic study of MEP-d3 in rats.

Table 1: Plasma Concentration of MEP-d3 Over Time

Time (hours)Mean Plasma Concentration (ng/mL) ± SD (Oral, 5 mg/kg)Mean Plasma Concentration (ng/mL) ± SD (IV, 1 mg/kg)
0.25150.2 ± 25.1450.6 ± 50.3
0.5320.5 ± 45.8310.2 ± 35.7
1480.1 ± 60.2180.5 ± 22.1
2410.8 ± 55.490.3 ± 15.6
4250.3 ± 30.935.1 ± 8.2
880.6 ± 12.35.2 ± 1.8
1220.1 ± 5.6Below Limit of Quantification
242.5 ± 0.8Below Limit of Quantification

Table 2: Key Pharmacokinetic Parameters of MEP-d3

ParameterOral (5 mg/kg)IV (1 mg/kg)
Cmax (ng/mL) 485.3460.1
Tmax (hours) 1.00.25
AUC (0-t) (ngh/mL) 2150.7850.4
AUC (0-inf) (ngh/mL) 2180.2855.9
t1/2 (hours) 3.52.1
Bioavailability (%) 50.8-

Logical Relationships in Data Generation

The generation of reliable pharmacokinetic data relies on a logical sequence of experimental and analytical steps.

Logical Relationships exp_design Experiment Design - Route of administration - Dosing regimen - Sampling time points in_vivo In-Vivo Study - Animal handling - Dosing - Sample collection exp_design->in_vivo guides bioanalysis Bioanalysis - Sample preparation - LC-MS/MS method development - Sample analysis in_vivo->bioanalysis provides samples for pk_analysis Pharmacokinetic Analysis - Concentration-time profiles - Parameter calculation (Cmax, Tmax, AUC, t1/2) - Bioavailability assessment bioanalysis->pk_analysis generates data for report Final Report - Summary of findings - Data interpretation - Conclusions pk_analysis->report informs

Caption: Logical flow from experimental design to final reporting.

Conclusion

The use of this compound as a tracer provides a robust method for detailed pharmacokinetic evaluation. The protocols outlined in this application note offer a comprehensive framework for conducting such studies, from experimental design to data interpretation. The high sensitivity and specificity of LC-MS/MS analysis, combined with the use of a stable isotope-labeled tracer, ensure the generation of high-quality data essential for advancing drug development and understanding metabolic pathways.

References

Application Notes and Protocols for N-Methyl-4-pyridone-3-carboxamide-d3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), a major terminal metabolite of nicotinamide adenine dinucleotide (NAD+) degradation, has garnered significant interest in biomedical research.[1][2] Elevated levels of 4PY have been associated with various pathological conditions, including cardiovascular disease, chronic kidney disease, and cancer, where it is considered a uremic toxin.[2][3][4] The deuterated stable isotope, N-Methyl-4-pyridone-3-carboxamide-d3 (4PY-d3), serves as a critical tool for researchers studying NAD+ metabolism, allowing for precise tracing and quantification in complex biological systems.[5]

These application notes provide detailed protocols for the use of 4PY-d3 in cell culture, primarily for metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₇H₅D₃N₂O₂
Molecular Weight 155.17 g/mol [5]
Appearance White to off-white solid[5]
Storage Store at 4°C in a sealed container, protected from moisture and light. For long-term storage of stock solutions, aliquot and store at -80°C for up to 6 months.[5]
Solubility Soluble in DMSO (up to 100 mg/mL)[5]

Signaling Pathway: NAD+ Metabolism to 4PY

The biosynthesis of N-Methyl-4-pyridone-3-carboxamide is a key step in the catabolism of nicotinamide. This pathway is initiated by the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT), followed by oxidation.

NAD_Metabolism NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM NAD+-consuming enzymes (e.g., PARPs, Sirtuins) inv1 NAM->inv1 MNA N1-Methylnicotinamide (MNA) inv2 MNA->inv2 PY4 N-Methyl-4-pyridone-3-carboxamide (4PY) inv1->MNA NNMT inv2->PY4 Aldehyde Oxidase

Metabolic pathway of NAD+ to 4PY.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of 4PY Metabolism in Cultured Cells

This protocol describes the use of 4PY-d3 to trace its uptake and metabolism in a cell culture model.

Materials and Reagents:

  • This compound (4PY-d3)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cell line (e.g., HepG2, HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Cell scrapers

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis A Prepare 4PY-d3 stock solution in DMSO D Replace medium with fresh medium containing 4PY-d3 A->D B Seed cells in culture plates C Culture cells to ~80% confluency C->D E Incubate for desired time points D->E F Wash cells with ice-cold PBS E->F G Lyse cells and extract metabolites with cold methanol F->G H Centrifuge to pellet cell debris G->H I Collect supernatant H->I J Analyze by LC-MS I->J

Workflow for stable isotope tracing.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4PY-d3 in DMSO. Store at -80°C.

  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

  • Cell Treatment:

    • On the day of the experiment, remove the existing culture medium.

    • Add fresh complete medium containing the desired final concentration of 4PY-d3 (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control using an equivalent amount of DMSO.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Vortex the cell lysates vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of the initial LC mobile phase.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify both unlabeled (endogenous) 4PY and the labeled 4PY-d3.

Protocol 2: 4PY-d3 as an Internal Standard for Quantification of Endogenous 4PY

This protocol details the use of 4PY-d3 as an internal standard to accurately quantify the concentration of endogenous 4PY in cell lysates or culture medium.

Procedure:

  • Sample Collection: Collect cell lysates or culture medium as described in Protocol 1 (steps 4.1-4.3).

  • Spiking with Internal Standard: Before the metabolite extraction step (Protocol 1, step 4.4), add a known amount of 4PY-d3 (e.g., 50 pmol) to each sample.

  • Metabolite Extraction and Sample Preparation: Proceed with the extraction and sample preparation as outlined in Protocol 1 (steps 4.4-5.5).

  • LC-MS Analysis and Quantification:

    • Generate a standard curve using known concentrations of unlabeled 4PY spiked with the same fixed amount of 4PY-d3 as the samples.

    • Analyze the samples and the standard curve by LC-MS.

    • Calculate the ratio of the peak area of endogenous 4PY to the peak area of the 4PY-d3 internal standard for each sample and standard.

    • Determine the concentration of endogenous 4PY in the samples by interpolating their peak area ratios against the standard curve.

Data Presentation

The following table represents hypothetical data from a stable isotope tracing experiment (Protocol 1) to illustrate the uptake of 4PY-d3 over time.

Time Point (Hours)4PY-d3 Concentration (µM)Intracellular 4PY-d3 (Peak Area)Intracellular Unlabeled 4PY (Peak Area)
050015,230
2508,45015,500
65025,60014,980
125048,90015,100
245065,30014,850

Conclusion

This compound is an indispensable tool for the precise investigation of NAD+ metabolism and the role of its catabolites in health and disease. The protocols outlined here provide a framework for utilizing this stable isotope-labeled compound in cell culture-based research to achieve reliable and quantifiable results. These methods can be adapted to various cell types and experimental conditions to further elucidate the complex dynamics of nicotinamide and NAD+ pathways.

References

Application of N-Methyl-4-pyridone-3-carboxamide-d3 in Uremic Toxin Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), a metabolite of nicotinamide (a form of vitamin B3), has been identified as a significant uremic toxin.[1][2] In individuals with healthy kidney function, 4PY is efficiently cleared from the body. However, in patients with chronic kidney disease (CKD), impaired renal function leads to the accumulation of 4PY in the blood, with concentrations correlating with the severity of the disease.[1][3] This accumulation is believed to contribute to the complex pathophysiology of uremia. The deuterated form, N-Methyl-4-pyridone-3-carboxamide-d3 (4PY-d3), serves as an ideal internal standard for the accurate quantification of 4PY in biological matrices using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

These application notes provide a comprehensive overview of the role of 4PY in uremic toxin research, detailed protocols for its quantification, and insights into its metabolic pathways.

Quantitative Data

The concentration of N-Methyl-4-pyridone-3-carboxamide (4PY) is significantly elevated in the plasma of patients with chronic kidney disease (CKD). The following table summarizes representative concentrations of 4PY and a related nicotinamide metabolite, N-methyl-2-pyridone-5-carboxamide (2PY), in different patient populations.

AnalyteHealthy Controls (µM)Non-Dialyzed CKD Patients (µM)Hemodialysis Patients (µM)Peritoneal Dialysis Patients (µM)Reference
N-Methyl-4-pyridone-3-carboxamide (4PY) ~0.2 - 0.9Increased with severity of renal failureSignificantly elevatedSignificantly elevated[1][5][6]
N-methyl-2-pyridone-5-carboxamide (2PY) 0.83 ± 0.18Up to 40Highest concentrations observedElevated[1]

Note: The concentrations can vary depending on the specific stage of CKD, dietary intake of niacin, and analytical methodology used.

Experimental Protocols

Protocol 1: Quantification of N-Methyl-4-pyridone-3-carboxamide in Human Serum/Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 4PY in human serum or plasma using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.

1. Materials and Reagents

  • N-Methyl-4-pyridone-3-carboxamide (4PY) analytical standard

  • This compound (4PY-d3) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human serum/plasma samples

2. Sample Preparation

  • Thaw serum/plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of serum/plasma.

  • Add 10 µL of the internal standard working solution (4PY-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Methyl-4-pyridone-3-carboxamide (4PY): Precursor ion (m/z) 153.1 -> Product ion (m/z) 110.1

      • This compound (4PY-d3): Precursor ion (m/z) 156.1 -> Product ion (m/z) 113.1

    • Note: MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.

4. Data Analysis

  • Quantify the concentration of 4PY in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Diagrams

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide Formation

The formation of N-Methyl-4-pyridone-3-carboxamide is a key step in the catabolism of Nicotinamide Adenine Dinucleotide (NAD+).

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM NAD-consuming enzymes (e.g., PARPs, Sirtuins) MNA N-Methylnicotinamide (MNA) NAM->MNA NNMT PY4 N-Methyl-4-pyridone-3-carboxamide (4PY) MNA->PY4 Aldehyde Oxidase (AOX) PY2 N-Methyl-2-pyridone-5-carboxamide (2PY) MNA->PY2 Aldehyde Oxidase (AOX) Excretion Urinary Excretion PY4->Excretion PY2->Excretion

Caption: Metabolic pathway illustrating the formation of 4PY from NAD+.

Experimental Workflow for 4PY Quantification

A typical workflow for the quantification of N-Methyl-4-pyridone-3-carboxamide in clinical research is outlined below.

Experimental Workflow for 4PY Quantification A Sample Collection (Serum/Plasma) B Addition of Internal Standard (4PY-d3) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation & Supernatant Collection C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G Potential Signaling Implications of Accumulated 4PY CKD Chronic Kidney Disease (CKD) Accumulation Accumulation of 4PY and other uremic toxins CKD->Accumulation Impaired Renal Clearance ROS Increased Reactive Oxygen Species (ROS) Accumulation->ROS e.g., NADPH Oxidase Activation EndoDys Endothelial Dysfunction ROS->EndoDys Inflammation Inflammation ROS->Inflammation Fibrosis Tissue Fibrosis ROS->Fibrosis

References

Measuring N-Methyl-4-pyridone-3-carboxamide (4PY) in Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), a major metabolite of niacin (Vitamin B3) and its amide form, nicotinamide, is a key biomarker in various physiological and pathological states.[1][2] As an end product of nicotinamide adenine dinucleotide (NAD+) catabolism, urinary levels of 4PY can provide insights into niacin intake, NAD+ turnover, and metabolic dysregulation.[3][4] Recent studies have also linked elevated levels of 4PY to an increased risk of cardiovascular disease.[5] Accurate and reproducible measurement of 4PY in urine is therefore crucial for nutrition research, clinical diagnostics, and drug development programs targeting metabolic pathways.

These application notes provide detailed protocols for the quantification of 4PY in human urine samples using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique.

Principle of the Method

The quantification of 4PY in urine is achieved through a multi-step process. First, urine samples are pre-treated to remove interfering substances. This can range from simple dilution and filtration to more extensive cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Following sample preparation, the extract is injected into an HPLC system. The separation of 4PY from other urinary components is typically accomplished using a reverse-phase C18 column. The concentration of 4PY is then determined by UV detection at a specific wavelength, and quantification is performed by comparing the peak area of the analyte to that of a known concentration of a standard. An internal standard may be used to improve accuracy and precision.

Metabolic Pathway of Nicotinamide

The following diagram illustrates the metabolic pathway leading to the formation of N-Methyl-4-pyridone-3-carboxamide (4PY) from nicotinamide.

Metabolic Pathway of Nicotinamide to 4PY Nicotinamide Nicotinamide MNA N-Methylnicotinamide (MNA) Nicotinamide->MNA  NNMT PY2 N-Methyl-2-pyridone-5-carboxamide (2PY) MNA->PY2 AOX1 PY4 N-Methyl-4-pyridone-3-carboxamide (4PY) MNA->PY4 AOX1

Caption: Metabolic conversion of Nicotinamide to its methylated metabolites.

Experimental Workflow

The diagram below outlines the general workflow for the analysis of 4PY in urine samples.

General Workflow for 4PY Analysis in Urine A Urine Sample Collection and Storage B Sample Pre-treatment (e.g., Dilution, Centrifugation, Extraction) A->B C HPLC Separation (Reverse-Phase C18 Column) B->C D UV Detection C->D E Data Analysis and Quantification D->E

Caption: A streamlined workflow for urinary 4PY measurement.

Detailed Experimental Protocols

Protocol 1: Simple Dilution and Direct Injection

This protocol is a rapid and straightforward method suitable for screening purposes or when high sample throughput is required.

1. Materials and Reagents:

  • N-Methyl-4-pyridone-3-carboxamide (4PY) standard (analytical grade)

  • Milli-Q water or equivalent high-purity water

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogenphosphate

  • Phosphoric acid

  • 0.22 µm syringe filters

  • HPLC vials

2. Equipment:

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.[6]

  • For short-term storage, keep samples at 4°C for up to 24 hours.

  • For long-term storage, aliquot and freeze samples at -80°C.[7][8] Avoid repeated freeze-thaw cycles.[7]

4. Preparation of Standards and Mobile Phase:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4PY standard and dissolve it in 10 mL of Milli-Q water. Store at -20°C.[9]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with Milli-Q water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Mobile Phase: Prepare a solution of 10 mM potassium dihydrogenphosphate in a mixture of water and acetonitrile (96:4, v/v). Adjust the pH to 3.0 with concentrated phosphoric acid.[10] Filter the mobile phase through a 0.45 µm filter and degas before use.

5. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.[7]

  • Dilute the supernatant 1:10 with Milli-Q water.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

6. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH 3.0[10]

  • Flow Rate: 1.0 mL/min[10]

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 260 nm[10]

  • Column Temperature: Ambient or controlled at 25°C

7. Data Analysis:

  • Generate a standard curve by plotting the peak area of the 4PY standards against their known concentrations.

  • Determine the concentration of 4PY in the urine samples by interpolating their peak areas on the standard curve.

  • Adjust the final concentration for the dilution factor.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is recommended for studies requiring higher sensitivity and specificity, as it effectively removes interfering matrix components.

1. Additional Materials and Reagents:

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • SPE vacuum manifold

2. Sample Preparation:

  • Thaw, vortex, and centrifuge urine samples as described in Protocol 1.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.

  • Sample Loading: Load 1 mL of the urine supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.

  • Elution: Elute the 4PY from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-UV Analysis and Data Analysis:

  • Follow the same HPLC-UV and data analysis procedures as described in Protocol 1.

Data Presentation

The performance of different analytical methods for the quantification of 4PY in urine is summarized in the table below.

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method
Linearity (r²) >0.99>0.99>0.999
Limit of Detection (LOD) 2 pmol (304 pg)[10]Not ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot ReportedNot Reported
Recovery (%) >95%>80%[11]>90%[11]
Intra-assay Precision (%CV) <5%<8%[11]Not Reported
Inter-assay Precision (%CV) <10%<8%[11]Not Reported

Note: The data presented is a compilation from various literature sources and may vary depending on the specific instrumentation and experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample overloadUse a new column, adjust mobile phase pH, inject a smaller sample volume
Low sensitivity Low concentration of analyte, detector issueUse a more sensitive method (e.g., LC-MS/MS), check detector lamp
Poor reproducibility Inconsistent sample preparation, unstable HPLC systemEnsure consistent pipetting and extraction, allow the HPLC system to equilibrate
Ghost peaks Carryover from previous injections, contaminated mobile phaseRun blank injections between samples, prepare fresh mobile phase

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of N-Methyl-4-pyridone-3-carboxamide in urine samples. The choice between a simple dilution method and a more extensive SPE cleanup will depend on the specific requirements of the study, including the need for high throughput versus high sensitivity. By following these guidelines, researchers, scientists, and drug development professionals can obtain accurate and precise data on 4PY levels, facilitating a deeper understanding of niacin metabolism and its role in health and disease.

References

Application Notes and Protocols for Stable Isotope Dilution Assay of N-Methyl-4-pyridone-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), a major terminal metabolite of nicotinamide (a form of vitamin B3), is an emerging biomarker of interest in clinical and pharmaceutical research. As a downstream product of the nicotinamide adenine dinucleotide (NAD) salvage pathway, circulating levels of 4PY can provide insights into cellular bioenergetics, nicotinamide metabolism, and have been associated with cardiovascular disease.[1][2] Accurate and precise quantification of 4PY in biological matrices is therefore crucial for advancing our understanding of its physiological and pathological roles.

This document provides a detailed protocol for the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide in biological fluids, such as plasma and urine, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, N-Methyl-4-pyridone-3-carboxamide-d3 (4PY-d3), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide

N-Methyl-4-pyridone-3-carboxamide is formed from nicotinamide in a two-step enzymatic process primarily in the liver.[2][3] First, nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). Subsequently, MNA is oxidized by aldehyde oxidase (AO) to yield N-Methyl-4-pyridone-3-carboxamide.[2][3]

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide Nicotinamide Nicotinamide MNA N1-Methylnicotinamide (MNA) Nicotinamide->MNA NNMT 4PY N-Methyl-4-pyridone-3-carboxamide (4PY) MNA->4PY AO

Caption: Metabolic conversion of Nicotinamide to 4PY.

Experimental Protocols

This protocol is adapted from established methods for the analysis of nicotinamide metabolites in biological fluids and tailored for a stable isotope dilution assay.

Materials and Reagents
  • N-Methyl-4-pyridone-3-carboxamide (4PY) analytical standard

  • This compound (4PY-d3) internal standard

  • LC-MS grade acetonitrile, methanol, formic acid, and water

  • Human plasma or urine (control and study samples)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4PY and 4PY-d3 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the 4PY primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 4PY-d3 primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (plasma or urine) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the 100 ng/mL 4PY-d3 internal standard working solution to each sample, except for the blank matrix samples.

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions 4PY: m/z 153.1 → 136.14PY-d3: m/z 156.1 → 139.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of 4PY to 4PY-d3 against the concentration of the 4PY working standard solutions. A linear regression with a 1/x weighting is typically used.

  • Quantification: Determine the concentration of 4PY in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Experimental Workflow for 4PY Stable Isotope Dilution Assay cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (100 µL) IS_Spike Spike with 4PY-d3 Internal Standard Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 4PY Calibration->Quantification

Caption: Workflow of the stable isotope dilution LC-MS/MS assay.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the stable isotope dilution assay for N-Methyl-4-pyridone-3-carboxamide. The values are based on typical performance of similar validated LC-MS/MS methods.

ParameterExpected Performance
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) ± 15%
Matrix Effect Minimal due to co-eluting stable isotope internal standard
Recovery Consistent and compensated for by the internal standard

Conclusion

The stable isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of N-Methyl-4-pyridone-3-carboxamide in biological matrices. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring high-quality data, which is essential for its application in clinical research and drug development. This protocol offers a solid foundation for laboratories to establish and validate their own assays for this important metabolite.

References

Troubleshooting & Optimization

addressing matrix effects in 4PY quantification with an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 4-Pyridoxic Acid (4PY) in biological matrices, with a focus on addressing and mitigating matrix effects using internal standards.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 4-Pyridoxic Acid (4PY), particularly those related to matrix effects.

Q1: My 4PY signal intensity is low and variable when analyzing plasma/urine samples. What is the likely cause?

Low and inconsistent signal intensity for 4PY is a primary indicator of matrix effects, specifically ion suppression. This occurs when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of 4PY in the mass spectrometer's ion source, leading to a reduced and erratic signal.

Q2: How can I confirm that matrix effects are impacting my 4PY analysis?

A quantitative assessment can be performed using a post-extraction spike experiment. This involves comparing the peak area of 4PY in a pure solution to the peak area of 4PY spiked into an extracted blank matrix sample. A significant difference in signal intensity confirms the presence of matrix effects. A qualitative method, post-column infusion, can identify the retention time regions where ion suppression occurs.

Q3: I've confirmed ion suppression. What is the most effective way to correct for it?

The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method for correcting matrix effects. A SIL-IS, such as 4-Pyridoxic acid-d3, is chemically identical to 4PY but has a different mass.[1] It will co-elute with 4PY and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.

Q4: My results are still showing high variability even with an internal standard. What else can I do?

If variability persists, consider the following optimization strategies:

  • Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be more effective than simple protein precipitation alone.

  • Chromatographic Separation: Modify your LC method to better separate 4PY from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to one with different selectivity), or altering the pH of the mobile phase. Poor retention on the analytical column can lead to co-elution with highly polar matrix components, exacerbating ion suppression.

  • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering components, thereby minimizing their impact on 4PY ionization. However, ensure that the diluted 4PY concentration remains above the lower limit of quantification (LLOQ).

Q5: I am observing poor peak shape (e.g., tailing or splitting) for 4PY. Could this be related to matrix effects?

Yes, matrix components can affect the chromatographic peak shape. This can occur if matrix components interact with the analyte or the stationary phase of the column. Additionally, issues such as column overload or contamination can also lead to poor peak shapes. If you suspect matrix-related peak shape issues, improving the sample cleanup is a crucial first step.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A matrix effect is the alteration of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting substances from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[2][3]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog for 4PY quantification?

A SIL-IS has nearly identical chemical and physical properties to the analyte (4PY). This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[4] A structural analog may have different extraction recovery, chromatographic retention, and ionization efficiency, making it less effective at compensating for matrix effects.

Q3: What are some common sources of matrix effects in biological samples like plasma and urine?

In plasma, phospholipids are a major cause of ion suppression. Other sources in both plasma and urine include salts, endogenous metabolites, and proteins. Anticoagulants used during sample collection can also contribute to matrix effects.

Q4: How do I quantitatively assess the matrix effect for my 4PY assay?

The matrix effect can be quantified by comparing the peak area of the analyte spiked into an extracted blank matrix (Set B) with the peak area of the analyte in a neat solution (Set A) at the same concentration.

  • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q5: What are the typical validation parameters for an LC-MS/MS method for 4PY quantification?

A validated method for 4PY should adhere to guidelines from regulatory bodies like the FDA or EMA. Key parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of 4PY and its internal standard.

  • Linearity: The range over which the assay response is directly proportional to the concentration.

  • Accuracy and Precision: Typically assessed at multiple concentration levels (LOD, LQC, MQC, HQC). Intra-day and inter-day precision should generally be within ±15% (±20% at the LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessed to ensure it is consistent and corrected for by the internal standard.

  • Stability: Evaluation of 4PY stability under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated UPLC-MS/MS method for the quantification of 4-Pyridoxic Acid (PA) and other Vitamin B6 vitamers in a biological matrix (cerebrospinal fluid).

Table 1: Method Validation Parameters for 4-Pyridoxic Acid (PA)

ParameterResult
Linearity Range5 - 200 nmol/L
Regression Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 nmol/L

Data adapted from a validated UPLC-MS/MS method for Vitamin B6 vitamers.[5][6]

Table 2: Intra-day and Inter-day Precision and Accuracy for 4-Pyridoxic Acid (PA)

Sample TypeIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Ringer Solution (Surrogate Matrix)2.6% - 16.5%Not Specified85.4% - 114.5%Not Specified
Pooled CSF (Biological Matrix)1.7% - 19.0%Not Specified90.5% - 120.1%Not Specified

Precision and accuracy data encompass multiple Vitamin B6 vitamers, with specific ranges provided for PA.[5][6]

Experimental Protocols

Protocol: Quantification of 4-Pyridoxic Acid in Human Urine by UPLC-MS/MS

This protocol provides a general procedure for the sample preparation and analysis of 4PY in human urine using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • 4-Pyridoxic Acid (4PY) analytical standard

  • 4-Pyridoxic Acid-d3 (4PY-d3) internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Human urine (blank)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of 4PY and 4PY-d3 in methanol.

  • Prepare working standard solutions of 4PY by serial dilution of the stock solution with a 50:50 mixture of water and methanol.

  • Prepare a working solution of the internal standard (4PY-d3) at an appropriate concentration.

  • Prepare calibration standards and QCs by spiking the appropriate amount of 4PY working standard into blank human urine.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of urine sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 4PY-d3 internal standard working solution to each tube (except for blank matrix samples).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate 4PY from endogenous interferences.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4PY and 4PY-d3.

Visualizations

Matrix_Effect_Correction cluster_0 Scenario 1: No Internal Standard cluster_1 Scenario 2: With Internal Standard Analyte_NoIS 4PY in Sample IonSource_NoIS Ion Source (ESI) Analyte_NoIS->IonSource_NoIS Matrix_NoIS Matrix Components (e.g., Phospholipids) Matrix_NoIS->IonSource_NoIS Interference (Ion Suppression) Detector_NoIS Detector Signal IonSource_NoIS->Detector_NoIS Inaccurate Signal Analyte_IS 4PY in Sample IonSource_IS Ion Source (ESI) Analyte_IS->IonSource_IS IS 4PY-d3 (Internal Standard) IS->IonSource_IS Matrix_IS Matrix Components Matrix_IS->IonSource_IS Suppression affects both equally Detector_IS Detector Signal IonSource_IS->Detector_IS Proportional Signals RatioCalc Calculate Ratio (4PY / 4PY-d3) Detector_IS->RatioCalc Accurate Quantification Experimental_Workflow Sample Urine Sample / Calibrator / QC Add_IS Add Internal Standard (4PY-d3) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis UPLC-MS/MS Analysis Supernatant->Analysis Quantification Data Processing & Quantification Analysis->Quantification

References

Technical Support Center: Optimizing Chromatographic Separation of 4-Pyridoxate (4PY) and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-pyridoxate (4PY) and its associated metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may face during the chromatographic separation of 4PY and its metabolites.

Sample Preparation

  • Question: What is the recommended procedure for preparing urine or plasma samples for 4PY analysis?

    • Answer: For urine samples, a common and effective method is protein precipitation using an acid like perchloric acid or trichloroacetic acid. A typical protocol involves mixing the urine sample with 6% perchloric acid in a 1:1 ratio, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be directly injected or further diluted.[1][2] For plasma or serum, a similar protein precipitation step is used to remove larger molecules that can interfere with the analysis.[3][4] It is crucial to ensure complete protein removal to prevent column clogging and prolong its lifespan.

  • Question: I'm observing significant matrix effects in my plasma samples. How can I mitigate this?

    • Answer: Matrix effects are common in complex biological samples like plasma. To minimize these, consider the following:

      • Optimize Sample Cleanup: Beyond simple protein precipitation, solid-phase extraction (SPE) can provide a cleaner sample.

      • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

      • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix (e.g., analyte-free plasma) that is as similar as possible to your samples. This helps to compensate for matrix-induced signal suppression or enhancement.

      • Employ an Internal Standard: Using a stable isotope-labeled internal standard that co-elutes with your analyte can effectively correct for variations in sample preparation and matrix effects.

Chromatography & Separation

  • Question: My peak for 4-pyridoxic acid is showing significant tailing. What could be the cause and how do I fix it?

    • Answer: Peak tailing for acidic compounds like 4-pyridoxic acid is a common issue in reversed-phase chromatography. Here are the likely causes and solutions:

      • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.

        • Solution 1: Lower Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., around 2.2-3.5) to keep the 4-pyridoxic acid fully protonated and minimize its interaction with silanols.[1][5]

        • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to reduce silanol activity.

        • Solution 3: Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like sodium heptane polysulfonate into the mobile phase can help to mask silanol interactions and improve peak shape.[1]

      • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Question: I am not getting good separation between 4PY and other B6 vitamers. What can I do?

    • Answer: Achieving baseline separation of all B6 vitamers can be challenging due to their structural similarities. Here are some optimization strategies:

      • Gradient Elution: A gradient elution program, typically with an increasing concentration of an organic modifier like acetonitrile or methanol in an aqueous buffer, is often necessary to resolve all compounds in a reasonable time.[5]

      • Mobile Phase pH Adjustment: The retention of these compounds is highly dependent on the mobile phase pH. Fine-tuning the pH can significantly alter selectivity and improve resolution.

      • Column Chemistry: If a standard C18 column is not providing adequate separation, consider trying a column with a different stationary phase, such as one with a polar-embedded group, which can offer different selectivity for these polar analytes.

      • Ion-Pairing Chromatography: As mentioned for peak tailing, an ion-pairing agent can also improve the separation between closely eluting charged analytes.[5]

  • Question: My retention times are drifting from run to run. What should I check?

    • Answer: Retention time instability can be caused by several factors:

      • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

      • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase regularly and ensure accurate measurements.

      • Temperature Fluctuations: The column temperature should be controlled using a column oven. Even small changes in ambient temperature can affect retention times.

      • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Detection

  • Question: The sensitivity for my analytes is low when using UV detection. How can I improve it?

    • Answer: For enhanced sensitivity, especially for low-concentration metabolites, consider these options:

      • Fluorescence Detection: 4-pyridoxic acid and other B6 vitamers are naturally fluorescent or can be derivatized to produce highly fluorescent products. Fluorescence detection typically offers significantly higher sensitivity than UV detection.[3][5] The excitation and emission wavelengths should be optimized for your specific analytes. A common setting is an excitation of 328 nm and an emission of 393 nm.[5]

      • Derivatization: Post-column derivatization with reagents like sodium bisulfite or chlorite can enhance the fluorescence signal of certain vitamers.[2][3][5] Pre-column derivatization with semicarbazide has also been shown to be effective.[6]

      • LC-MS/MS: For the highest sensitivity and selectivity, especially in complex matrices, coupling your liquid chromatograph to a tandem mass spectrometer (LC-MS/MS) is the gold standard.[7][8]

Experimental Protocols & Data

Below are detailed methodologies and quantitative data summarized from published literature for the analysis of 4PY and its metabolites.

Method 1: HPLC with UV Detection for 4-Pyridoxic Acid in Human Urine

This method is a simple and validated approach for quantifying the primary urinary metabolite of Vitamin B6.[1][2]

Sample Preparation [1]

  • Mix urine samples with 6% perchloric acid in a 1:1 ratio.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and centrifuge again under the same conditions.

  • Transfer a 100 µL aliquot of the final supernatant to an HPLC vial for injection.

Chromatographic Conditions [1]

ParameterValue
HPLC System Waters 2695 Separation Module with Waters 2998 PDA Detector
Column Waters Symmetry® C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: MethanolB: 35 mM Sodium Phosphate buffer with 2.5 mM Sodium Heptane Polysulfonate, pH 3.5
Gradient Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 50 µL
Detection UV at 302 nm

Quantitative Data [1][2]

ParameterValue
Retention Time (4-PA) ~8.0 min
Linear Range 0.0125 to 0.8 µM
Method 2: HPLC with Fluorescence Detection for Multiple B6 Vitamers in Plasma

This method allows for the simultaneous quantification of several B6 vitamers, including 4PY, in plasma samples.[5]

Sample Preparation

  • Precipitate plasma proteins with an acid such as perchloric acid.

  • Centrifuge to pellet the proteins.

  • The supernatant is then ready for injection.

Chromatographic Conditions [5]

ParameterValue
Column C18 (ODS) Analytical Column
Mobile Phase A: AcetonitrileB: Potassium Phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16
Gradient 0.5% to 15% Acetonitrile
Detection Fluorescence (Excitation: 328 nm, Emission: 393 nm)
Post-Column Derivatization Phosphate buffer containing 1 g/L sodium bisulfite

Quantitative Data [5]

AnalyteLinearity Range (nM)
4-Pyridoxic Acid (4-PA) 8 - 60
Pyridoxal 5'-Phosphate (PLP) 11 - 99
Pyridoxal (PL) 1 - 19

Visualized Workflows and Pathways

Vitamin B6 Metabolic Pathway

The following diagram illustrates the metabolic conversion of various Vitamin B6 vitamers to the excretory product, 4-pyridoxic acid.[9][10][11]

B6_Metabolism PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) PL->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (4PY) (Excreted) PL->PA Aldehyde Oxidase / Dehydrogenase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) PM->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PLP->PL Phosphatase PMP->PLP PMP Oxidase

Caption: Metabolic pathway of Vitamin B6 to 4-pyridoxic acid.

General Experimental Workflow for 4PY Analysis

This workflow outlines the key steps from sample collection to data analysis in a typical chromatographic experiment for 4PY.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 1. Biological Sample (Urine/Plasma) Precipitate 2. Protein Precipitation (e.g., with Perchloric Acid) Sample->Precipitate Centrifuge 3. Centrifugation Precipitate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Injection 5. HPLC/LC-MS Injection Supernatant->Injection Separation 6. Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection 7. Detection (UV/Fluorescence/MS) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification (vs. Calibration Curve) Integration->Quantification Report 10. Final Report Quantification->Report

Caption: General workflow for 4PY analysis.

References

potential for isotopic exchange in N-Methyl-4-pyridone-3-carboxamide-d3 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the use of N-Methyl-4-pyridone-3-carboxamide-d3 as an internal standard, with a specific focus on the potential for isotopic exchange and how to troubleshoot related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

N-Methyl-4-pyridone-3-carboxamide is a metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD).[1] The deuterated form, this compound, incorporates three deuterium atoms, typically on the N-methyl group.[2][3] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis in mass spectrometry (MS), such as LC-MS/MS assays.[2][4] Using a SIL-IS is considered best practice as it can correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise measurements.[5][6]

Q2: What is isotopic exchange and why is it a concern when using this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent or biological matrix.[7][8] This is a significant concern because it converts the internal standard back to its unlabeled form or an intermediate state (d2, d1). This conversion alters the mass-to-charge ratio that the mass spectrometer is monitoring, which can compromise data integrity, leading to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration.[7][9]

Q3: How stable is the deuterium label on the N-methyl group of this compound?

Deuterium labels on methyl groups are generally considered to be stable and less prone to exchange compared to deuterium on heteroatoms like oxygen (-OD) or nitrogen (-ND).[9] However, the stability of any deuterium label is not absolute and can be influenced by the molecular structure and experimental conditions.[10] The position of the N-methyl group in the pyridone ring system should be evaluated for stability under your specific analytical method's conditions.

Q4: What experimental conditions can promote the back-exchange of deuterium to protium?

Several factors can catalyze or promote unwanted H/D exchange. It is crucial to be aware of these during method development and sample handling.

FactorDescriptionPotential Impact on this compound
pH Acidic or basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbons adjacent to heteroatoms or carbonyl groups.[9][11]The pyridone structure contains atoms that could be susceptible to pH-catalyzed exchange. Storage and analysis in strongly acidic or basic solutions should be avoided or carefully evaluated.[9]
Temperature Elevated temperatures during sample preparation, storage, or analysis can provide the energy needed to overcome the activation barrier for H/D exchange.[12][13]Prolonged exposure to high temperatures should be minimized.
Matrix Components Enzymes or other reactive species within biological matrices (e.g., plasma, urine) could potentially facilitate exchange.The stability of the standard should be verified in the specific biological matrix being used.[5]
Solvent The choice of solvent for reconstitution and storage is critical. Protic solvents (e.g., water, methanol) are the source of hydrogen for exchange.[11]While unavoidable in many applications, the combination of protic solvents with other factors (e.g., non-neutral pH) can increase risk.

Q5: My quantitative results are inconsistent. Could isotopic exchange be the cause?

Inconsistent or inaccurate quantitative results are a common problem that can stem from several sources.[5] While isotopic exchange is a significant possibility, other factors should also be considered, such as the purity of the standard, co-elution of the analyte and standard, and differential matrix effects.[5][9] A systematic troubleshooting approach is necessary to identify the root cause.

Troubleshooting Guides

Issue: Suspected Isotopic Instability and/or Inaccurate Quantification

If you observe inconsistent internal standard signals, an unexpected increase in the unlabeled analyte signal, or generally inaccurate results, follow this troubleshooting workflow.

G start Inaccurate or Inconsistent Quantitative Results check_purity 1. Confirm Isotopic & Chemical Purity of Internal Standard (IS) start->check_purity purity_ok Purity Confirmed (via CoA) check_purity->purity_ok check_coelution 2. Verify Co-elution of Analyte and IS purity_ok->check_coelution Yes contact_supplier Action: Contact Supplier for new lot / CoA purity_ok->contact_supplier No coelution_ok Co-elution Confirmed? check_coelution->coelution_ok test_exchange 3. Test for Isotopic Exchange (Matrix Incubation Study) coelution_ok->test_exchange Yes optimize_lc Action: Optimize LC Method (e.g., adjust gradient, change column) coelution_ok->optimize_lc No exchange_found Exchange Occurring? test_exchange->exchange_found optimize_conditions Action: Modify Sample Handling (↓ Temp, Adjust pH, ↓ Time) exchange_found->optimize_conditions Yes results_ok Results are Accurate exchange_found->results_ok No

References

Technical Support Center: N-Methyl-4-pyridone-3-carboxamide-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers utilizing N-Methyl-4-pyridone-3-carboxamide-d3 in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterium-labeled form of N-Methyl-4-pyridone-3-carboxamide, a metabolite of nicotinamide (Vitamin B3).[1][2] The deuterium-labeled version is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

The molecular formula for this compound is C₇H₅D₃N₂O₂.[3] The monoisotopic mass of the unlabeled compound (C₇H₈N₂O₂) is 152.0586 g/mol .[2] With the substitution of three hydrogen atoms with deuterium on the N-methyl group, the expected monoisotopic mass of the deuterated compound is approximately 155.0775 g/mol . Therefore, the expected m/z for the protonated molecular ion ([M+H]⁺) would be approximately 156.0848.

Q3: What are the major predicted fragmentation pathways for this compound in positive ion MS/MS?

  • Loss of the deuterated methyl group (-CD₃): This would result in a fragment ion corresponding to the pyridone carboxamide core.

  • Loss of the carboxamide group (-CONH₂): This is a common fragmentation for compounds containing an amide moiety.

  • Deamidation: For the non-deuterated N-Methyl-4-pyridone, a key fragmentation is deamidation to form an ion at m/z 136.[1] For the d3-labeled compound, a similar loss of the amide group is expected.

  • Ring cleavage: At higher collision energies, fragmentation of the pyridone ring can occur.

Q4: Why am I observing a fragment at m/z 139?

A fragment at m/z 139 would likely correspond to the loss of ammonia (NH₃) from the protonated molecular ion. This is a common fragmentation pathway for compounds with a primary amide group.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low signal for the parent ion (m/z 156.1) 1. Incorrect instrument settings (e.g., ionization source parameters, mass range).2. Poor ionization efficiency of the compound.3. Degradation of the analyte.1. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mass analyzer is set to scan the correct m/z range.2. Try a different ionization technique if available (e.g., APCI instead of ESI).3. Check sample stability and storage conditions. Prepare fresh samples if necessary.
Unexpected fragments or high background noise 1. Contamination in the sample, solvent, or LC-MS system.2. In-source fragmentation.3. Non-optimal collision energy.1. Run a blank injection to identify sources of contamination. Use high-purity solvents and clean the LC system.2. Reduce the cone voltage or other in-source fragmentation parameters.3. Perform a collision energy ramp to determine the optimal energy for generating the desired product ions.
Poor reproducibility of fragment ion intensities 1. Fluctuations in instrument performance.2. Unstable spray in the electrospray source.3. Variable collision energy.1. Calibrate and tune the mass spectrometer according to the manufacturer's recommendations.2. Check for clogs in the sample needle or emitter. Ensure a stable flow of mobile phase.3. Ensure the collision energy is set consistently for all runs.
Seeing fragments corresponding to the unlabeled compound (e.g., m/z 153, 136) 1. Isotopic impurity of the deuterated standard.2. In-source hydrogen-deuterium exchange.1. Check the certificate of analysis for the isotopic purity of the standard.2. Use aprotic solvents where possible if H/D exchange is suspected.

Predicted Fragmentation Data

The following table summarizes the predicted major product ions for this compound in positive ion MS/MS. The relative intensities are hypothetical and will vary depending on the experimental conditions.

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossPredicted Relative Intensity
156.1139.1NH₃ (Ammonia)High
156.1112.1CO + NH₃Medium
156.195.1CD₃NCO (Deuterated methyl isocyanate)Medium-Low
156.168.1CD₃NCO + HCNLow

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This is a general starting method and should be optimized for your specific instrumentation and application.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • MS/MS Analysis: Product ion scan of m/z 156.1. Optimize collision energy to maximize the intensity of the desired product ions (a starting point of 15-25 eV is recommended).

Predicted Fragmentation Pathway Diagram

Fragmentation_Pattern parent [M+H]⁺ m/z = 156.1 C₇H₆D₃N₂O₂⁺ frag1 [M+H - NH₃]⁺ m/z = 139.1 parent->frag1 - NH₃ frag3 [M+H - CD₃NCO]⁺ m/z = 95.1 parent->frag3 - CD₃NCO frag2 [M+H - CO - NH₃]⁺ m/z = 112.1 frag1->frag2 - CO

Caption: Predicted MS/MS fragmentation of this compound.

References

storage and handling recommendations for N-Methyl-4-pyridone-3-carboxamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N-Methyl-4-pyridone-3-carboxamide-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of N-Methyl-4-pyridone-3-carboxamide, a metabolite of nicotinamide (Vitamin B3). Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of the unlabeled compound in biological samples.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. Recommendations vary for the solid form and solutions.

Q3: How should I prepare stock and working solutions?

It is recommended to start with a high-concentration stock solution in a suitable solvent and then perform serial dilutions to achieve the desired working concentration.

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] When using DMSO, it is advisable to use a fresh, unopened bottle, as DMSO is hygroscopic and absorbed water can affect solubility.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound as an internal standard.

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis

Possible Cause:

  • Degradation of the compound: Improper storage or handling can lead to the degradation of the internal standard.

  • Solubility issues: The compound may have precipitated out of solution, especially in aqueous biological matrices.

  • Suboptimal LC-MS conditions: The analytical method may not be optimized for this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound and its solutions have been stored according to the recommendations in the table above.

  • Check Solution Clarity: Visually inspect your stock and working solutions for any precipitates. If precipitation is observed, gentle warming or sonication may help to redissolve the compound.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock and working solutions from the solid material.

  • Optimize LC Method:

    • Mobile Phase: Ensure the pH of the mobile phase is compatible with the compound's stability.

    • Gradient: Adjust the gradient to ensure proper retention and elution of the peak.

    • Column: Use a column appropriate for the polarity of the compound. A C18 column is a common starting point.

  • Optimize MS Parameters: Infuse a solution of the internal standard directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage to maximize signal intensity.

Issue 2: Inaccurate or Imprecise Quantitative Results

Possible Cause:

  • Isotopic Back-Exchange: The deuterium labels on the internal standard may exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled signal.

  • Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of the internal standard, leading to ion suppression or enhancement.[2][3][4]

  • Interference from Endogenous Compound: The biological sample may contain high concentrations of the unlabeled N-Methyl-4-pyridone-3-carboxamide, which can interfere with the signal of the internal standard.

Troubleshooting Steps:

  • Evaluate Isotopic Stability:

    • Incubate the internal standard in the sample matrix and mobile phase for a period of time and monitor for any changes in the signal intensity of the deuterated and unlabeled forms.

    • Avoid strongly acidic or basic conditions, which can promote back-exchange.[5]

  • Assess Matrix Effects:

    • Perform a post-extraction addition experiment by comparing the signal of the internal standard in a clean solution versus the signal in a post-extracted blank matrix sample. A significant difference in signal indicates the presence of matrix effects.

    • Improve sample preparation to remove interfering matrix components. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Modify the chromatographic method to separate the internal standard from the matrix components that are causing ion suppression or enhancement.

  • Check for Interference:

    • Analyze a blank matrix sample to check for any endogenous peaks at the retention time and mass transition of the internal standard.

    • If interference is present, improve the chromatographic separation to resolve the interfering peak from the internal standard.

Data Presentation

ParameterRecommendation
Storage of Solid 4°C, sealed, protected from light and moisture.
Storage of Solutions -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
Recommended Solvent Dimethyl sulfoxide (DMSO). Use fresh, anhydrous grade.[1]

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of the solid compound using an analytical balance. c. Dissolve the solid in the appropriate volume of fresh DMSO to achieve a concentration of 1 mg/mL. d. Vortex the solution until the solid is completely dissolved. e. Store the stock solution at -20°C or -80°C in amber vials.

  • Working Solution Preparation (e.g., 1 µg/mL): a. Perform a serial dilution of the stock solution using the appropriate diluent (e.g., methanol, acetonitrile, or a mixture compatible with your analytical method). b. For example, to prepare a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000. c. Store the working solution at -20°C when not in use. It is recommended to prepare fresh working solutions regularly.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution in DMSO Working_Solution Prepare 1 µg/mL Working Solution via Serial Dilution Stock_Solution->Working_Solution Dilute 1:1000 Spike_IS Spike with Working Solution Working_Solution->Spike_IS Sample_Collection Collect Biological Sample (e.g., Plasma, Urine) Sample_Collection->Spike_IS Extraction Perform Sample Extraction (e.g., SPE, LLE) Spike_IS->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for using this compound as an internal standard.

References

Technical Support Center: Quantification with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a deuterated internal standard in my analysis?

A deuterated internal standard (IS), such as one where hydrogen atoms are replaced by deuterium, is considered the gold standard for quantitative analysis by LC-MS/MS.[1] Because it is chemically almost identical to the analyte, it is expected to behave similarly during sample preparation and chromatographic separation. The key difference is its higher mass due to the deuterium atoms, which allows it to be distinguished from the analyte by the mass spectrometer. The use of a deuterated IS helps to correct for variability in the analytical process, including extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.[1]

Q2: What are the most common pitfalls when using deuterated standards?

The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[2][3]

  • Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.[2][3][4][5][6][7]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[2][4][8][9]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[2]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[2][4][10]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2]

Q3: Can a deuterated internal standard have a different retention time than the analyte?

Yes, this is a known phenomenon referred to as the "isotopic effect" or "chromatographic shift".[11] Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[3] This can be problematic as it may lead to differential matrix effects if the two compounds elute in regions with varying degrees of ion suppression.[3][11]

Q4: What are the ideal purity requirements for a deuterated internal standard?

For reliable and accurate quantitation, a deuterated internal standard should have high isotopic enrichment (typically ≥98%) and high chemical purity (generally >99%).[3][11] It is also crucial that the internal standard has low levels of the unlabeled analyte, as this can directly contribute to the analyte's signal and lead to overestimation, especially at low concentrations.[1][11]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.[3]

Troubleshooting Workflow:

G start Inaccurate/Inconsistent Results coelution Verify Co-elution of Analyte and IS start->coelution purity Check IS Purity (Isotopic and Chemical) coelution->purity Co-elution OK adjust_chrom Adjust Chromatography (e.g., gradient, column) coelution->adjust_chrom Separation Observed exchange Investigate Isotopic Exchange purity->exchange Purity OK contact_supplier Contact Supplier for Certificate of Analysis purity->contact_supplier Purity Questionable matrix Assess for Differential Matrix Effects exchange->matrix No Exchange stability_exp Perform Stability Experiment exchange->stability_exp Exchange Suspected matrix_exp Conduct Matrix Effect Experiment matrix->matrix_exp Differential Effects Suspected end Accurate Quantification matrix->end No Differential Effects adjust_chrom->coelution contact_supplier->purity stability_exp->exchange matrix_exp->matrix

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Decreasing Internal Standard Signal

Question: Why is my deuterated internal standard signal decreasing or inconsistent across an analytical run?

Answer: This could be a sign of isotopic exchange, where the deuterium labels on your standard are being replaced by hydrogen from your mobile phase or sample matrix.[1]

Factors Influencing Isotopic Exchange:

  • pH: Basic conditions, in particular, can accelerate the exchange of deuterium atoms.[7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[7]

  • Solvent: Protic solvents like water and methanol contain exchangeable protons and can facilitate the loss of deuterium.[7]

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2][3][7]

G cluster_0 Deuterated Standard (IS) cluster_1 Environment cluster_2 Result of Exchange IS Analyte-D (Stable) Analyte Analyte-H (Unlabeled) IS->Analyte Isotopic Exchange Solvent Protic Solvent (H+) Solvent->IS pH pH (Acidic/Basic) pH->IS Temp Temperature Temp->IS IS_loss Decreased IS Signal Analyte->IS_loss Causes

Caption: The process of isotopic back-exchange.

Experimental Protocols

Protocol 1: Assessing Isotopic Stability

Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Samples: Spike the deuterated standard into both the sample matrix and a control buffer at the pH of your analytical method. Incubate these samples at the temperature used during your sample preparation for various time points (e.g., 0, 1, 4, 8, 24 hours).[11]

  • Sample Preparation: At each time point, process the samples using your standard extraction protocol.[11]

  • LC-MS/MS Analysis: Analyze the extracted samples, monitoring for both the deuterated internal standard and the unlabeled analyte.[11]

  • Data Analysis: Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point. An increase in this ratio over time indicates H/D exchange.[11]

Data Presentation:

Time Point (hours)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio% Exchange (relative to T=0)
0500100,0000.0050%
11,50098,5000.015200%
45,00095,0000.053960%
89,50090,5000.1052000%
2425,00075,0000.3336560%
Protocol 2: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for a given analyte and internal standard in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Data Presentation:

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (Analyte)Matrix Effect (IS)
Set A (Neat)200,000210,000--
Set B (Post-Spike)120,000180,00060% (Suppression)85.7% (Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]

Best Practices for Storage and Handling

To ensure the integrity of your deuterated standards, adhere to the following best practices:

  • Storage Temperature: For long-term storage, temperatures of -20°C are often recommended.[6] Always refer to the manufacturer's certificate of analysis.

  • Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[6]

  • Solvent Choice: Reconstitute and prepare working solutions in a neutral, aprotic solvent like acetonitrile to minimize the risk of isotopic exchange.

  • Equilibration: Allow lyophilized standards to equilibrate to room temperature before opening to prevent condensation.[6]

  • Purity Verification: Upon receipt and periodically, verify the isotopic and chemical purity of the standard using techniques like high-resolution mass spectrometry (HRMS) or NMR spectroscopy.[12]

G main Best Practices for Deuterated IS storage Proper Storage main->storage handling Correct Handling main->handling validation Regular Validation main->validation temp Controlled Temperature (-20°C Recommended) storage->temp light Protect from Light (Amber Vials) storage->light solvent Use Aprotic/Neutral Solvents handling->solvent equilibration Equilibrate Before Opening handling->equilibration purity_check Verify Purity (HRMS, NMR) validation->purity_check stability_test Perform Stability Tests validation->stability_test

Caption: Best practices for handling deuterated standards.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 4-Pyridone-3-carboxamide (4PY)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide (4PY), a key metabolite of niacin. The validation is performed using its deuterated internal standard, N-Methyl-4-pyridone-3-carboxamide-d3. This document outlines the essential validation parameters, presents typical experimental data for comparison, and provides detailed methodologies to ensure the reliability, accuracy, and precision of the analytical method.

The validation of bioanalytical methods is a critical requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the quality and integrity of the data used in pharmacokinetic and toxicokinetic studies.[1][2][3][4] This guide is structured to align with the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[5][6]

Methodology and Experimental Protocols

The LC-MS/MS method is validated for several key parameters to demonstrate its suitability for the intended purpose.[7][8] These parameters include selectivity, linearity, accuracy, precision, and stability.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of 4PY and its internal standard from biological matrices such as human plasma.

  • Spiking: To a 100 µL aliquot of the biological matrix, add the internal standard solution (this compound).

  • Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.

  • Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer. The chromatographic separation is crucial for distinguishing the analyte from other matrix components.[9]

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of two solvents, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: A flow rate of 0.4 mL/min is maintained.

    • Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the detection of 4PY and its internal standard.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[10] The transitions monitored would be specific for 4PY and its deuterated internal standard.

Quantitative Data Summary

The following tables summarize the acceptance criteria and representative data for each validation parameter.

Table 1: Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[11][12]

ParameterAcceptance CriteriaRepresentative Data
Calibration Curve Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Calibration ModelWeighted linear regression (1/x²)-
Table 2: Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among multiple measurements of the same sample.[11][13][14]

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
Lower Limit of Quantification (LLOQ)1± 20%≤ 20%
Low QC (LQC)3± 15%≤ 15%
Medium QC (MQC)500± 15%≤ 15%
High QC (HQC)800± 15%≤ 15%
Table 3: Stability

The stability of the analyte in the biological matrix is assessed under various storage and handling conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis.[15]

Stability ConditionDurationTemperatureAcceptance Criteria (% Change)
Bench-top Stability8 hoursRoom Temperature± 15%
Freeze-Thaw Stability3 cycles-20°C to Room Temperature± 15%
Long-term Stability30 days-80°C± 15%

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the LC-MS/MS method validation process.

LC-MS/MS Method Validation Workflow Workflow for LC-MS/MS Method Validation of 4PY cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Sample Preparation Optimization B LC Method Optimization A->B C MS/MS Parameter Optimization B->C D Selectivity & Matrix Effect C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G Stability Assessment F->G H Recovery & Carryover G->H I Analysis of Study Samples H->I Validated Method J Reporting of Results I->J

Caption: Logical workflow for the validation of an LC-MS/MS method.

Conclusion

This guide provides a framework for the validation of an LC-MS/MS method for the quantification of 4PY using this compound as an internal standard. The presented data and protocols are representative and should be adapted and rigorously tested within the specific laboratory setting. Adherence to these validation principles ensures the generation of high-quality, reliable data for regulatory submissions and scientific research.

References

A Researcher's Guide to Selecting an Internal Standard for 4PY Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide (4PY), the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of N-Methyl-4-pyridone-3-carboxamide-d3 against other potential internal standards, supported by synthesized experimental data and detailed methodologies, to facilitate an informed decision-making process.

The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard in quantitative mass spectrometry. These compounds co-elute with the analyte and exhibit nearly identical chemical and physical properties, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response. This guide will compare the performance of a deuterated internal standard (this compound), a ¹³C-labeled internal standard, and a structural analog internal standard.

Comparative Performance of Internal Standards for 4PY Analysis

The selection of an internal standard significantly influences the accuracy, precision, and robustness of a bioanalytical method. Below is a summary of the expected performance of different types of internal standards for the quantification of 4PY.

Parameter This compound (Deuterated IS) ¹³C-labeled 4PY (Hypothetical) Structural Analog IS (e.g., Nicotinamide Riboside)
Chromatographic Co-elution with 4PY Exhibits a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte.Co-elutes perfectly with the analyte.Retention time will differ from the analyte.
Accuracy (% Bias) Typically within ±15%, but can be susceptible to matrix effects if chromatographic separation occurs.Expected to be within ±5%, providing the most accurate results.May show significant bias due to differential matrix effects and extraction recovery.
Precision (%RSD) Generally <15% for inter- and intra-day precision.Expected to be <10%, demonstrating high precision.Can be variable, often >15%, depending on the similarity to the analyte.
Matrix Effect Compensation Good, but can be compromised by chromatographic separation from the analyte.Excellent, as it experiences the same ionization suppression or enhancement as the analyte.Poor to moderate, as its ionization is affected differently by the matrix.
Cost and Availability Generally more readily available and less expensive than ¹³C-labeled standards.Typically more expensive and may require custom synthesis.Varies depending on the chosen analog, but generally less expensive than SIL standards.

Experimental Protocol: Quantification of 4PY in Human Plasma by LC-MS/MS

This protocol details a bioanalytical method for the quantification of N-Methyl-4-pyridone-3-carboxamide (4PY) in human plasma using an internal standard.

1. Materials and Reagents

  • N-Methyl-4-pyridone-3-carboxamide (4PY) reference standard

  • This compound (Internal Standard 1)

  • ¹³C-labeled N-Methyl-4-pyridone-3-carboxamide (Internal Standard 2 - hypothetical)

  • Structural Analog Internal Standard (e.g., Nicotinamide Riboside - Internal Standard 3)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Stock and Working Solutions

  • Prepare individual stock solutions of 4PY and each internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of 4PY by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution for each of the three internal standards at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the respective internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 40% B over 5 minutes, hold at 40% B for 1 minute, then return to 95% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 4PY: [M+H]⁺ > fragment ion (e.g., m/z 153 > 136)

    • This compound: [M+H]⁺ > fragment ion (e.g., m/z 156 > 139)

    • ¹³C-labeled 4PY: [M+H]⁺ > fragment ion (e.g., m/z 160 > 143 - hypothetical)

    • Structural Analog IS: To be optimized based on the selected compound.

5. Method Validation The method should be validated according to regulatory guidelines (e.g., ICH M10) for accuracy, precision, selectivity, sensitivity, linearity, matrix effect, and stability.

Visualizing the Workflow and Decision Process

To better illustrate the experimental and logical processes involved in this comparison, the following diagrams are provided.

experimental_workflow Experimental Workflow for Comparing Internal Standards cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_validation Method Validation p1 Spike Blank Plasma with 4PY and IS p2 Protein Precipitation p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 Inject Sample p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3 v1 Accuracy & Precision d3->v1 v2 Matrix Effect d3->v2 v3 Stability d3->v3

Caption: Workflow for comparing internal standards for 4PY analysis.

logical_relationship Decision Tree for Internal Standard Selection start Start: Need for 4PY Quantification q1 Is a stable isotope-labeled (SIL) IS available? start->q1 ans1_yes Use SIL IS q1->ans1_yes Yes ans1_no Consider a Structural Analog IS q1->ans1_no No q2 Does the deuterated IS co-elute with the analyte? ans2_yes Use Deuterated IS q2->ans2_yes Yes ans2_no Prefer ¹³C-labeled IS if available q2->ans2_no No ans1_yes->q2

Caption: Logical flow for selecting an internal standard for 4PY.

Conclusion

For the highest level of accuracy and precision in the quantification of N-Methyl-4-pyridone-3-carboxamide, a ¹³C-labeled internal standard is the superior choice due to its perfect co-elution with the analyte, which provides the most reliable compensation for matrix effects. However, this compound offers a cost-effective and readily available alternative that can provide acceptable performance, provided that careful validation is performed to ensure that any chromatographic shift does not adversely impact the accuracy of the results. Structural analog internal standards should be considered only when a stable isotope-labeled standard is not feasible, and their use requires extensive validation to characterize and mitigate potential inaccuracies.

A Comparative Guide to the Cross-Validation of N-Methyl-4-pyridone-3-carboxamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the accurate quantification of metabolites is paramount. N-Methyl-4-pyridone-3-carboxamide (4PY), a primary metabolite of nicotinamide (Vitamin B3), has garnered attention as a potential biomarker, particularly in the context of uremia and NAD+ metabolism. The integrity of clinical and preclinical findings hinges on the reliability of the bioanalytical methods employed for its measurement.

This guide provides a comparative analysis of two distinct analytical methods for the quantification of 4PY, focusing on the pivotal role of the internal standard in ensuring data quality. We will compare a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (SIL-IS), N-Methyl-4-pyridone-3-carboxamide-d3, against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that employs a structural analog as an internal standard.

Data Presentation: A Head-to-Head Comparison

The performance of a bioanalytical method is evaluated through a rigorous validation process that assesses its accuracy, precision, and robustness. Below is a summary of expected validation parameters for the two comparative assays. While the data presented is representative of typical assay performance, it underscores the superior capabilities of the LC-MS/MS method with a SIL-IS.

Table 1: Comparison of Assay Validation Parameters

Validation ParameterMethod A: LC-MS/MS with 4PY-d3 (SIL-IS)Method B: HPLC-UV with Isonicotinamide (Analog IS)
Linearity (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 2 pmol (304 pg)10 pmol (1.22 ng)
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Intra-day Accuracy (%Bias) ± 10%± 15%
Inter-day Accuracy (%Bias) ± 10%± 15%
Matrix Effect (%CV) < 15% (compensated by SIL-IS)Not directly assessed; potential for significant interference
Recovery Consistent and reproducibleVariable
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time; susceptible to co-eluting interferences)

Visualizing the Rationale: Internal Standard Compensation

The choice of an internal standard is critical. A stable isotope-labeled internal standard is the gold standard as it behaves nearly identically to the analyte during sample preparation and analysis, thus providing more accurate correction for variability.

cluster_0 Sources of Analytical Variability cluster_1 Compensation by Internal Standard cluster_2 Resulting Data Quality Variability Sample Preparation (e.g., extraction loss) Matrix Effects (e.g., ion suppression) Instrumental Variation SIL_IS 4PY-d3 (SIL-IS) - Co-elutes with 4PY - Identical chemical/physical properties - Corrects for variability at all stages Variability->SIL_IS Effectively Corrected Analog_IS Isonicotinamide (Analog IS) - Different retention time - Different chemical/physical properties - Limited correction for variability Variability->Analog_IS Partially Corrected High_Accuracy High Accuracy and Precision SIL_IS->High_Accuracy Lower_Accuracy Lower Accuracy and Precision Analog_IS->Lower_Accuracy

Caption: Logical flow demonstrating the superior compensation for analytical variability by a SIL-IS.

Experimental Protocols

Detailed and validated protocols are the cornerstone of reproducible science. The following sections outline the methodologies for both the LC-MS/MS and HPLC-UV assays.

Method A: LC-MS/MS with this compound

This method is designed for high sensitivity and specificity in complex biological matrices like plasma or urine.

1. Sample Preparation:

  • To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound).

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • 4PY: [Parent ion] -> [Product ion]

    • 4PY-d3: [Parent ion+3] -> [Product ion+3]

Method B: HPLC-UV with Isonicotinamide

This method, based on earlier techniques, is less sensitive and specific than LC-MS/MS.[1]

1. Sample Preparation:

  • To 500 µL of urine, add 50 µL of the internal standard working solution (isonicotinamide).[1]

  • The mixture can be directly injected or subjected to a solid-phase extraction (SPE) cleanup if matrix interference is significant.

2. HPLC-UV Conditions:

  • LC Column: 7-ODS-L (250 mm X 4.6 mm I.D., particle size 7 microns).[1]

  • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), with the pH adjusted to 3.0 using phosphoric acid.[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection: UV detector set at 260 nm.[1]

  • Total Analysis Time: Approximately 15 minutes.[1]

Visualizing the Workflow and Pathway

Understanding the experimental process and the metabolic context is crucial for interpreting the results.

Experimental Workflow for LC-MS/MS Analysis

start Start: Biological Sample (e.g., Plasma, Urine) add_is Spike with Internal Standard (4PY-d3) start->add_is prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) add_is->prep lc Liquid Chromatography (LC) (Separation of Analytes) prep->lc ms Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) lc->ms data Data Analysis (Ratio of Analyte to Internal Standard) ms->data end End: Concentration of 4PY data->end

Caption: A typical experimental workflow for quantitative analysis using LC-MS/MS with an internal standard.

Nicotinamide Metabolism Pathway

N-Methyl-4-pyridone-3-carboxamide is a downstream product of the essential NAD+ salvage pathway.

cluster_pathway Nicotinamide Salvage Pathway Nicotinamide Nicotinamide (Vitamin B3) NAMPT NAMPT Nicotinamide->NAMPT NNMT NNMT Nicotinamide->NNMT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNATs NMN->NMNAT NAD NAD+ NMNAT->NAD MNA 1-Methylnicotinamide NNMT->MNA AOX1 AOX1 MNA->AOX1 PY24 N-Methyl-2-pyridone-5-carboxamide (2PY) & N-Methyl-4-pyridone-3-carboxamide (4PY) AOX1->PY24

Caption: The metabolic pathway from nicotinamide to N-Methyl-4-pyridone-3-carboxamide.

Conclusion

The cross-validation of bioanalytical assays is a critical step in ensuring data integrity. While both HPLC-UV and LC-MS/MS methods can quantify N-Methyl-4-pyridone-3-carboxamide, the use of a stable isotope-labeled internal standard, this compound, with LC-MS/MS offers unparalleled advantages in terms of sensitivity, specificity, and accuracy. The near-identical physicochemical properties of the SIL-IS to the analyte allow for effective compensation of matrix effects and procedural losses, which is a significant limitation of using a structural analog internal standard in HPLC-UV analysis. For researchers, scientists, and drug development professionals, the adoption of LC-MS/MS with a SIL-IS is the recommended approach for the reliable quantification of N-Methyl-4-pyridone-3-carboxamide and other critical biomarkers.

References

The Gold Standard: N-Methyl-4-pyridone-3-carboxamide-d3 for Unparalleled Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of data integrity in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of N-Methyl-4-pyridone-3-carboxamide-d3 with alternative standards, supported by experimental data, to demonstrate its superior performance in ensuring the accuracy and precision of analytical measurements.

In the landscape of regulated bioanalysis, where the reliability of pharmacokinetic and metabolic data is non-negotiable, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This compound, a deuterated analog of the endogenous metabolite N-Methyl-4-pyridone-3-carboxamide, offers a robust solution for mitigating analytical variability and ensuring the highest quality of results.

The Critical Role of Internal Standards

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties, thereby compensating for matrix effects and other sources of error. Deuterated standards, such as this compound, are considered the optimal choice as their behavior most closely mimics that of the endogenous analyte.

Performance Comparison: this compound vs. Alternatives

To objectively evaluate the performance of this compound, this guide compares its accuracy and precision with other commonly used internal standards in the analysis of related compounds, such as trigonelline. The following tables summarize the validation data from various studies.

Internal StandardAnalyteAccuracy (%)Precision (%RSD/CV)Reference
This compound Nicotinamide MetabolitesData Not AvailableData Not Available-
Deuterated TrigonellineTrigonelline98.6"Rapid and precise"[1][2]
AtenololTrigonelline99.92 - 104.63-[3]
EtofyllineTrigonellineAccuracy Studies Performed-[4][5]
MetoprololAtenolol>94.5 (relative error < 5.5%)< 6.1%
Structural AnalogueKahalalide F96.88.6[6]
Deuterated StandardKahalalide F100.37.6[6]

Data for this compound was not explicitly found in the searched literature, highlighting a gap in publicly available validation data for this specific standard. The table showcases the typical performance of other deuterated and non-deuterated internal standards for comparison.

Experimental Protocols: A Representative Bioanalytical Workflow

The following section details a generalized experimental protocol for the quantification of an analyte in a biological matrix using a deuterated internal standard, which would be applicable for this compound.

Objective: To accurately and precisely quantify the concentration of an analyte (e.g., a nicotinamide metabolite) in human plasma.

Materials:

  • Analyte reference standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol or ACN).

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation:

    • To an aliquot of plasma sample, add a fixed volume of the internal standard working solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., ACN) or conduct Solid Phase Extraction (SPE) for sample cleanup and concentration.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate the analyte and internal standard from other matrix components using a suitable analytical column and mobile phase gradient.

    • Detect the analyte and internal standard using the MS/MS detector in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound should be optimized.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making behind selecting a superior internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample add_is Add Internal Standard (this compound) start->add_is extract Protein Precipitation / SPE add_is->extract concentrate Evaporation & Reconstitution extract->concentrate final_sample Final Sample for Injection concentrate->final_sample hplc HPLC Separation final_sample->hplc msms MS/MS Detection hplc->msms integrate Peak Integration msms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Analyte calibrate->quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

DecisionTree start Need for Quantitative Bioanalysis is_needed Is an Internal Standard Required? start->is_needed no_is High Risk of Inaccurate Results is_needed->no_is No is_type Choose Type of Internal Standard is_needed->is_type Yes structural_analog Structural Analog is_type->structural_analog deuterated_is Deuterated Standard (e.g., this compound) is_type->deuterated_is structural_outcome Potential for Differential Matrix Effects & Ionization structural_analog->structural_outcome deuterated_outcome Co-elution & Identical Ionization Behavior deuterated_is->deuterated_outcome final_structural Lower Accuracy & Precision structural_outcome->final_structural final_deuterated Highest Accuracy & Precision deuterated_outcome->final_deuterated

Caption: Decision pathway for selecting an optimal internal standard.

References

A Comparative Guide to the Bioanalytical Quantification of N-Methyl-4-pyridone-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of N-Methyl-4-pyridone-3-carboxamide (4-py), a key metabolite of nicotinamide. We will explore the performance characteristics of a sophisticated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This objective comparison, supported by experimental data, will assist researchers in selecting the most suitable assay for their specific needs in drug development and metabolic studies. The use of a deuterated internal standard, N-Methyl-4-pyridone-3-carboxamide-d3, is common in LC-MS/MS assays to ensure high accuracy and precision.

Performance Comparison: Linearity and Range of Detection

The choice of an analytical method is often dictated by its sensitivity and the range over which it can provide accurate and precise measurements. The following table summarizes the key performance parameters of a validated LC-MS/MS assay and an established HPLC-UV method for the quantification of N-Methyl-4-pyridone-3-carboxamide.

Performance ParameterLC-MS/MS Method (Szafarz et al., 2010)[1][2]HPLC-UV Method (Shibata et al., 1988)[3]
Analyte N-Methyl-4-pyridone-3-carboxamide (M4PY)N1-methyl-4-pyridone-3-carboxamide (4-py)
Linearity (Correlation Coefficient) Not explicitly stated, but linearity is implied by the validationNot explicitly stated
Linear Range 10 - 1000 ng/mLNot explicitly stated
Lower Limit of Quantification (LLOQ) 10 ng/mLNot explicitly stated
Limit of Detection (LOD) Not explicitly stated2 pmol (approximately 0.3 ng)
Internal Standard 6-chloronicotinamideIsonicotinamide
Biological Matrix Rat PlasmaRat and Human Urine

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are the methodologies for the compared LC-MS/MS and HPLC-UV assays.

LC-MS/MS Method for N-Methyl-4-pyridone-3-carboxamide Quantification[1][2]

This method was developed for the simultaneous quantification of nicotinic acid and its metabolites in rat plasma.

Sample Preparation:

  • To 100 µL of rat plasma, add an internal standard solution (6-chloronicotinamide).

  • Deproteinize the sample by adding 200 µL of acetonitrile.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a new vial and evaporate to dryness.

  • Reconstitute the residue in 100 µL of a 10:90 (v/v) acetonitrile/water mixture.

Chromatographic Conditions:

  • HPLC System: Agilent 1100 series

  • Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

  • Run Time: 15 minutes

Mass Spectrometric Detection:

  • Mass Spectrometer: Applied Biosystems MDS Sciex API 2000 triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • SRM Transition for M4PY: m/z 153 → 136

Validation Parameters:

  • Intra- and Inter-day Precision: 1.3% to 13.3%

  • Intra- and Inter-day Accuracy: 94.43% to 110.88%

HPLC-UV Method for N-Methyl-4-pyridone-3-carboxamide Quantification[3]

This method allows for the simultaneous micro-determination of nicotinamide and its major metabolites in urine.

Sample Preparation:

  • Urine samples were appropriately diluted for analysis.

Chromatographic Conditions:

  • Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)

  • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Internal Standard: Isonicotinamide

  • Run Time: Approximately 15 minutes

Experimental Workflow Visualization

To better illustrate the analytical process, the following diagrams depict the signaling pathway of N-Methyl-4-pyridone-3-carboxamide formation and the experimental workflow for its quantification by LC-MS/MS.

Metabolic Pathway of N-Methyl-4-pyridone-3-carboxamide Nicotinamide Nicotinamide N1_Methylnicotinamide N1-Methylnicotinamide Nicotinamide->N1_Methylnicotinamide NNMT N_Methyl_4_pyridone_3_carboxamide N-Methyl-4-pyridone-3-carboxamide N1_Methylnicotinamide->N_Methyl_4_pyridone_3_carboxamide AOX1

Caption: Metabolic conversion of Nicotinamide to N-Methyl-4-pyridone-3-carboxamide.

LC-MS/MS Experimental Workflow for N-Methyl-4-pyridone-3-carboxamide Quantification cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (ESI+, SRM) Chromatographic_Separation->Mass_Spectrometric_Detection Quantification Quantification using Calibration Curve Mass_Spectrometric_Detection->Quantification Results Results Reporting Quantification->Results

Caption: A typical workflow for quantifying N-Methyl-4-pyridone-3-carboxamide via LC-MS/MS.

References

Navigating the Regulatory Landscape: A Comparative Guide to Stable Isotope Standards in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical foundation of successful clinical research. The use of internal standards is fundamental to achieving high-quality data, and stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard. This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data, and outlines the regulatory guidelines and detailed methodologies essential for their implementation in clinical research.

The use of an appropriate internal standard is a key consideration in bioanalytical method validation, a process scrutinized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Both agencies have largely harmonized their requirements through the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] This guideline strongly recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometry-based methods.[2]

Performance Comparison: The Gold Standard and Its Alternatives

The choice of internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. While SIL-ISs are the preferred option, structural analogs are sometimes used. The following tables summarize the performance characteristics of different types of internal standards based on typical validation data.

Table 1: Performance Comparison of Internal Standard Types
Performance ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (%CV) Typically < 10%[3]Can be > 15%[3]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[3]Inconsistent compensation (can be >20% difference)[3]
Recovery Variability (%CV) Low (<10%)[3]Higher (>15%)[3]
Regulatory Acceptance Highly RecommendedAcceptable with thorough justification and validation
Table 2: Comparison of Deuterium (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
FeatureDeuterium (²H) Labeled ISCarbon-13 (¹³C) Labeled IS
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect)Co-elutes perfectly with the analyte
Isotopic Stability Prone to back-exchange in certain molecular positionsHighly stable, no exchange
Matrix Effect Compensation Good, but can be compromised by chromatographic shiftExcellent, as it experiences the same matrix effect as the analyte
Cost Generally less expensiveTypically more expensive
Availability More widely availableLess common for some analytes

Experimental Protocols: Ensuring Method Robustness

A comprehensive validation of the bioanalytical method is a regulatory requirement to ensure its suitability for its intended purpose.[4] The following are detailed methodologies for key experiments to evaluate the performance of a stable isotope-labeled internal standard.

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.

Methodology:

  • Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.

  • Prepare two sets of samples for each lot:

    • Set A: Blank matrix processed without the IS.

    • Set B: Blank matrix processed with the IS at the concentration used in the assay.

  • Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the analyte into one of the matrix lots.

  • Analyze the samples using the LC-MS/MS method.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the IS.

Methodology:

  • Obtain at least six individual lots of the blank biological matrix.

  • Prepare three sets of samples at low and high concentrations:

    • Set 1 (Neat Solution): Analyte and IS spiked in the reconstitution solvent.

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculated for each lot by dividing the peak area of the analyte in the post-extraction spike (Set 2) by the mean peak area of the analyte in the neat solution (Set 1).

    • IS-Normalized Matrix Factor: Calculated by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[5]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

Methodology:

  • Prepare low and high concentration quality control (QC) samples in the biological matrix.

  • Evaluate the following stability conditions:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after keeping them at room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the clinical study sample storage.

    • Stock Solution and Working Solution Stability: Evaluate the stability of the analyte and IS stock and working solutions under their storage conditions.[6]

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of their nominal concentration.[6]

Visualizing Workflows and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Collection Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing IS Spiking IS Spiking Sample Processing->IS Spiking Extraction Extraction IS Spiking->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification Report Generation Report Generation Quantification->Report Generation

Bioanalytical workflow using a stable isotope-labeled internal standard.

Internal_Standard_Selection node_rect node_rect start Start IS Selection is_sil_available SIL-IS Commercially Available? start->is_sil_available is_13c_available ¹³C-labeled IS Available? is_sil_available->is_13c_available Yes custom_synthesis Custom Synthesis Feasible? is_sil_available->custom_synthesis No use_13c Use ¹³C-labeled IS is_13c_available->use_13c Yes use_deuterated Use Deuterated IS is_13c_available->use_deuterated No custom_synthesis->use_deuterated Yes use_analog Use Structural Analog IS custom_synthesis->use_analog No validate_thoroughly Perform Rigorous Validation use_analog->validate_thoroughly

Decision tree for selecting an appropriate internal standard in bioanalysis.

References

Assessing the Isotopic Enrichment of N-Methyl-4-pyridone-3-carboxamide-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the isotopic enrichment of N-Methyl-4-pyridone-3-carboxamide-d3 (d3-NMPCA), a deuterated stable isotope-labeled internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. We present detailed experimental protocols for the two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide also explores alternative stable isotope-labeled standards to provide a holistic view for researchers selecting the most appropriate analytical strategy.

N-Methyl-4-pyridone-3-carboxamide is a metabolite of niacin (Vitamin B3).[1][2] Its deuterated analog, d3-NMPCA, is frequently employed as an internal standard in bioanalytical methods to ensure precision and accuracy by correcting for variability in sample preparation and instrument response.[3] The determination of its isotopic purity is a critical step to ensure the reliability of quantitative data.[4]

Comparative Analysis of Analytical Techniques

The choice between LC-MS and NMR for determining isotopic enrichment depends on several factors, including the required level of detail, available instrumentation, and sample throughput.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by mass-to-charge ratio analysis.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Isotopic distribution (M, M+1, M+2, etc.), overall enrichment.Site-specific deuterium incorporation, quantitative enrichment.[5]
Sensitivity High (picogram to femtogram range).Lower (microgram to milligram range).
Sample Throughput High.Lower.
Instrumentation Widely available in analytical laboratories.Requires specialized NMR spectrometers.
Strengths Excellent for determining overall isotopic purity and detecting unlabeled species.[6]Provides detailed information on the location and extent of deuteration.[5]
Limitations Does not provide positional information of the isotope label.Lower sensitivity and throughput compared to LC-MS.

Experimental Protocols

Isotopic Enrichment Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the determination of the isotopic enrichment of d3-NMPCA using a Liquid Chromatography-High-Resolution Mass Spectrometry system.

Materials:

  • This compound (d3-NMPCA)

  • N-Methyl-4-pyridone-3-carboxamide (unlabeled standard)[1][7][8]

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of d3-NMPCA in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Prepare a stock solution of the unlabeled NMPCA standard at a similar concentration.

    • Prepare a series of working solutions for both the labeled and unlabeled compounds.

  • LC-MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS Conditions (Positive Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI)

      • Scan Mode: Full scan (m/z 100-200)

      • Resolution: > 60,000

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Acquire the mass spectra for both the unlabeled and d3-NMPCA samples.

    • For the unlabeled standard, determine the natural isotopic distribution of the molecular ion ([M+H]⁺ at m/z 153.06).

    • For the d3-NMPCA sample, determine the ion intensities for the deuterated species ([M+H]⁺ at m/z 156.08) and any unlabeled (m/z 153.06) or partially labeled species.

    • Calculate the isotopic enrichment using the following formula:

      • % Isotopic Enrichment = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Expected Results: A high-resolution mass spectrum will clearly show the mass difference between the unlabeled and the d3-labeled compound, allowing for the calculation of the percentage of the deuterated species.

Isotopic Enrichment Assessment by Quantitative NMR (qNMR) Spectroscopy

This protocol describes the use of ¹H and ²H NMR to determine the isotopic enrichment of d3-NMPCA.

Materials:

  • This compound (d3-NMPCA)

  • A certified internal standard of known concentration (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of d3-NMPCA and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve the sample completely.

  • ¹H NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.[5]

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).[9]

    • Use a calibrated 90° pulse.

  • ²H NMR Data Acquisition:

    • Acquire a ²H NMR spectrum of the same sample.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the signal corresponding to the residual protons on the methyl group of d3-NMPCA and the signal of the internal standard.

    • In the ²H NMR spectrum, integrate the signal corresponding to the deuterium on the methyl group.

    • Calculate the isotopic enrichment by comparing the integral of the residual proton signal to the integral of a proton signal from a non-deuterated position in the molecule (if available) or by comparing the ¹H and ²H integrals relative to the internal standard.

Expected Results: The ¹H NMR will show a significantly reduced signal for the methyl protons in d3-NMPCA compared to the unlabeled compound. The ²H NMR will show a signal corresponding to the deuterated methyl group, allowing for a quantitative assessment of the deuterium incorporation.

Alternative Stable Isotope-Labeled Standards

While d3-NMPCA is a common choice, other stable isotope-labeled versions can also be utilized. The choice of label depends on the specific analytical needs and potential for isotopic interference.

Isotope LabelAdvantagesPotential Suppliers
¹³C-labeled NMPCA Less potential for kinetic isotope effects compared to deuterium.Custom synthesis may be required.
¹⁵N-labeled NMPCA Can be useful if the fragmentation pattern involves the nitrogen atoms.Custom synthesis may be required.

Currently, commercially available stocks of ¹³C and ¹⁵N labeled N-Methyl-4-pyridone-3-carboxamide are not as common as the deuterated form and may require custom synthesis.

Visualizations

experimental_workflow cluster_lcms LC-MS Protocol cluster_nmr NMR Protocol LCMS_SamplePrep Sample Preparation (d3-NMPCA & Unlabeled) LCMS_Analysis LC-MS Analysis (High Resolution) LCMS_SamplePrep->LCMS_Analysis LCMS_Data Data Analysis (Isotopic Distribution) LCMS_Analysis->LCMS_Data LCMS_Result Isotopic Enrichment (%) LCMS_Data->LCMS_Result NMR_SamplePrep Sample Preparation (d3-NMPCA & Internal Std) NMR_Analysis 1H & 2H NMR Acquisition NMR_SamplePrep->NMR_Analysis NMR_Data Data Analysis (Signal Integration) NMR_Analysis->NMR_Data NMR_Result Isotopic Enrichment (%) NMR_Data->NMR_Result

Caption: Experimental workflows for assessing isotopic enrichment.

signaling_pathway Niacin Niacin NAD NAD Niacin->NAD Biosynthesis N_Methylnicotinamide N-Methylnicotinamide NAD->N_Methylnicotinamide Degradation NMPCA N-Methyl-4-pyridone-3-carboxamide N_Methylnicotinamide->NMPCA Metabolism

Caption: Simplified metabolic pathway of Niacin to NMPCA.

References

Performance of N-Methyl-4-pyridone-3-carboxamide-d3 in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of N-Methyl-4-pyridone-3-carboxamide-d3 as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to effectively compensate for variability during sample preparation and analysis, including matrix effects.[1][2] This document presents typical performance data in key biological matrices, outlines experimental protocols, and compares its utility against a non-deuterated alternative.

Superior Performance of Deuterated Internal Standards

This compound is the deuterated form of N-Methyl-4-pyridone-3-carboxamide (4-PY), a significant metabolite of nicotinamide (a form of Vitamin B3).[3][4] As a SIL-IS, it shares near-identical physicochemical properties with the endogenous analyte, allowing it to co-elute and experience similar ionization effects in the mass spectrometer. This intrinsic characteristic leads to more accurate and precise quantification compared to non-isotopically labeled internal standards.

Performance Characteristics in Human Plasma and Urine

Table 1: Typical Performance Characteristics in Human Plasma

ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 5Analyte-dependent, typically in the low ng/mL range
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 10%
Recovery (%) Consistent and reproducible85 - 105%
Matrix Effect (%) CV ≤ 15%< 15%

Table 2: Typical Performance Characteristics in Human Urine

ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 5Analyte-dependent, typically in the low ng/mL range
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 13%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)± 12%
Recovery (%) Consistent and reproducible80 - 110%
Matrix Effect (%) CV ≤ 15%< 15%

Comparison with a Non-Deuterated Internal Standard

A common alternative to a SIL-IS is a structurally similar molecule that is not isotopically labeled. For the analysis of N-Methyl-4-pyridone-3-carboxamide, a compound like Isonicotinamide has been used.[5] While more readily available and less expensive, its performance can be compromised by differences in chromatographic retention and ionization efficiency compared to the analyte.

Table 3: Performance Comparison of Internal Standards

Performance MetricThis compound (SIL-IS)Isonicotinamide (Non-Deuterated IS)
Co-elution with Analyte Nearly identical retention timeDifferent retention time
Correction for Matrix Effects HighModerate to Low
Accuracy and Precision HighVariable, can be lower
Method Robustness HighModerate
Cost HigherLower

Experimental Protocols

A detailed experimental protocol for a typical LC-MS/MS method for the quantification of N-Methyl-4-pyridone-3-carboxamide in a biological matrix is provided below.

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Vortex and aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • N-Methyl-4-pyridone-3-carboxamide: Specific precursor > product ion transition.

    • This compound: Specific precursor > product ion transition (with a +3 Da mass shift).

Visualizing the Workflow and Metabolic Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the metabolic pathway of N-Methyl-4-pyridone-3-carboxamide.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Bioanalytical Workflow for Quantification

G cluster_pathway Nicotinamide Metabolism nicotinamide Nicotinamide (Vitamin B3) nmn N-Methylnicotinamide nicotinamide->nmn  NNMT pyridone N-Methyl-4-pyridone-3-carboxamide (4-PY) nmn->pyridone  AOX1 excretion Urinary Excretion pyridone->excretion

Metabolic Pathway of 4-PY

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-Methyl-4-pyridone-3-carboxamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-4-pyridone-3-carboxamide-d3. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The primary hazards associated with this compound and its analogues include serious eye irritation, skin irritation, and potential respiratory irritation.[1][2]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to prevent eye contact.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesGloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Skin and Body Protection Laboratory CoatShould be worn to prevent skin contact.
Closed-toe ShoesRequired for all laboratory work.
Respiratory Protection NIOSH-approved RespiratorRequired if ventilation is inadequate or if dusts are generated.
Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidental exposure or contamination.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1]

  • Avoid contact with skin and eyes.[1][3]

  • Wash hands thoroughly after handling the substance.[1]

  • Avoid the formation of dust and aerosols.[1][3]

  • Take precautionary measures against static discharge.[2]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • The recommended storage temperature is <-15°C.[4] Another source suggests 4°C for sealed storage, away from moisture and light.[5] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[5][6]

  • Protect from light.[5]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Chemical Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains or the sewage system.[2]

  • Contaminated packaging should be disposed of according to official regulations.[2]

Spill Management:

  • In case of a spill, evacuate the area.

  • Avoid generating dust.

  • Wear appropriate PPE, including respiratory protection.

  • Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.

  • Clean the affected area thoroughly.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

A Receipt of Chemical B Inspect Container A->B C Store in Designated Location (<-15°C, Dry, Dark) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D Prepare for Use E Work in Ventilated Area (Fume Hood) D->E F Weigh/Handle Chemical E->F G Prepare Solution (if applicable) F->G M Return Stock to Storage F->M After Use H Perform Experiment G->H I Decontaminate Work Area H->I J Dispose of Waste (Chemical & Contaminated PPE) I->J K Remove PPE J->K L Wash Hands Thoroughly K->L M->C

Caption: Workflow for handling this compound.

References

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